5-((tert-Butoxycarbonyl)amino)nicotinic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMNLWZMSIVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624070 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-92-4 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for regioselective reactions, making it a key intermediate in the synthesis of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate.
Chemical Properties
This compound is a solid at room temperature. While extensive experimental data for some of its physical properties are not widely published, its fundamental chemical characteristics are well-established.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| CAS Number | 337904-92-4 | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Note: Specific values for melting point, boiling point, solubility, and pKa are not consistently available in the public domain and would require experimental determination.
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. Below are the expected characteristic spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum would exhibit characteristic signals for the pyridine ring protons, the Boc group, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the pyridine ring, and the carbons of the tert-butyl group.
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and vibrations associated with the pyridine ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Protocol for Boc Protection of 5-Aminonicotinic Acid:
-
Dissolution: 5-Aminonicotinic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
-
Base Addition: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it more nucleophilic.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified to a pH of 2-3 with an acid such as hydrochloric acid, causing the product to precipitate.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4][5][6]
Role in Drug Development
While there is no direct evidence of this compound itself having a biological signaling role, its importance lies in its utility as a key intermediate in the synthesis of biologically active molecules. The Boc-protected amino group and the carboxylic acid handle allow for its incorporation into larger, more complex structures through amide bond formation and other coupling reactions.
A notable example is its use as a building block in the synthesis of a novel inhibitor series targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[7] In this context, the carboxylic acid of this compound is coupled with an amine-containing scaffold. Subsequent deprotection of the Boc group allows for further functionalization at the 5-amino position of the nicotinic acid ring.
Below is a generalized workflow illustrating the utility of this compound as a synthetic intermediate.
This diagram illustrates the logical flow from the starting materials to the synthesis of the title compound and its subsequent use in the multi-step synthesis of more complex, potentially biologically active molecules. The color-coded nodes highlight key reagents and reaction types in the process.
References
- 1. chembk.com [chembk.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid [cymitquimica.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scienceopen.com [scienceopen.com]
A Comprehensive Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
CAS Number: 337904-92-4
This technical guide provides an in-depth overview of 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and applications, with a focus on its role in the synthesis of biologically active molecules.
Chemical and Physical Properties
This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 337904-92-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, under inert atmosphere |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.83 (s, 1H), 8.75 (s, 1H), 8.66 (s, 1H), 8.45 (s, 1H), 1.49 (s, 9H) |
Solubility Profile:
Quantitative solubility data for this compound is not extensively documented. However, the solubility of the parent molecule, nicotinic acid, has been studied in various solvents and can serve as a useful reference. Nicotinic acid is soluble in hot water and hot ethanol, and slightly soluble in water and ethanol at room temperature. It is generally insoluble in ether and ester solutions[2]. A detailed study on nicotinic acid's solubility found the following trend at 298.15 K: dimethyl sulfoxide (DMSO) >> ethanol > water > acetone > diethyl ether > acetonitrile[3]. It is expected that this compound will exhibit similar solubility trends, with good solubility in polar aprotic solvents like DMSO and DMF.
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for its application as a building block. A general laboratory-scale synthesis is detailed below.
Synthesis of this compound
Reaction Scheme:
Figure 1: General synthesis workflow for this compound.
Experimental Protocol:
-
Dissolution: Dissolve 5-aminonicotinic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for example, a solution of sodium hydroxide (NaOH), to the mixture to facilitate the reaction.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable solvent like dioxane, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, typically several hours to overnight, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Applications in Research and Drug Development
This compound is a versatile building block primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.
Peptide Synthesis
The Boc-protected amino group and the carboxylic acid functionality make this molecule an ideal non-natural amino acid for incorporation into peptide chains. The Boc group provides a stable protecting group that can be removed under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS).
Figure 2: Workflow for incorporating this compound into a peptide chain via SPPS.
Experimental Protocol for Peptide Coupling:
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminus in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, pre-activate this compound with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time to ensure complete coupling.
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Deprotection (Optional): For subsequent couplings, the Boc group can be removed with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Drug Discovery and Medicinal Chemistry
Nicotinic acid and its derivatives have a wide range of biological activities. The core structure of 5-aminonicotinic acid is a valuable scaffold for the synthesis of novel compounds with potential therapeutic effects.
-
Antimicrobial Agents: Derivatives of nicotinic acid have been synthesized and shown to possess antibacterial and antifungal properties. The amino group at the 5-position provides a handle for further chemical modifications to generate libraries of compounds for screening.
-
Enzyme Inhibitors: Recent studies have shown that derivatives of 5-aminonicotinic acid can act as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes[4].
-
Antitubercular Agents: The nicotinic acid scaffold is also being explored for the development of new antitubercular drugs.
Signaling Pathways
The biological effects of many nicotinic acid derivatives are mediated through the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2)[5]. While the direct interaction of this compound with this receptor is not extensively studied, it is plausible that its derivatives, after deprotection of the amino group, could modulate this pathway.
References
- 1. rndmate.com [rndmate.com]
- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((tert-Butoxycarbonyl)amino)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of the nicotinic acid backbone makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and medicinal chemistry research. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and available analytical data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is crucial to distinguish this compound from its isomer, 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, which possesses a different molecular weight and CAS number.
| Property | Value | Reference |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]nicotinic acid | [1] |
| CAS Number | 337904-92-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | KOKMNLWZMSIVQZ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound proceeds from 2,5-pyridinedicarboxylic acid. The following protocol is adapted from established procedures.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
tert-Butanol
-
Triethylamine
-
Diphenylphosphoryl azide (DPPA)
-
1N Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Water
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (5.00 g, 29.9 mmol) in tert-butanol (35 mL).
-
To this suspension, add triethylamine (8.34 mL, 59.8 mmol) followed by diphenylphosphoryl azide (7.10 mL, 32.9 mmol).
-
Heat the reaction mixture under reflux for 3 hours.
-
After the reaction is complete, cool the mixture using an ice bath.
-
Adjust the pH of the reaction mixture to >10 by the addition of a 1N aqueous sodium hydroxide solution.
-
Wash the basic aqueous solution with diethyl ether to remove impurities.
-
Again, cool the aqueous layer in an ice bath and adjust the pH to approximately 4 with a 1N aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Wash the solid sequentially with water and diethyl ether.
-
Dry the product to yield this compound as a white powder (3.27 g, 45.9% yield).[1]
Purification:
The product can be purified by washing the filtered solid with cold water and diethyl ether.[1] For higher purity, recrystallization from an appropriate solvent system can be employed.
Analytical Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of the synthesized this compound in DMSO-d₆ shows the following characteristic peaks:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 1.49 ppm | s | 9H | tert-Butyl group | [1] |
| 8.45 ppm | s | 1H | Pyridine ring proton | [1] |
| 8.66 ppm | s | 1H | Pyridine ring proton | [1] |
| 8.75 ppm | s | 1H | Pyridine ring proton | [1] |
| 9.83 ppm | br | 1H | NH proton | [1] |
Note: Specific assignments for the pyridine ring protons were not provided in the source.
Biological Activity and Applications
As of the latest available information, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways directly associated with this compound. Its primary utility lies as a protected amino acid building block in the synthesis of more complex molecules with potential therapeutic applications.
Nicotinic acid and its derivatives are known to be involved in various biological processes. Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are essential in cellular metabolism. Pharmacological doses of nicotinic acid are used to treat dyslipidemia. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic areas, including as antibacterial and anticancer agents.
The Boc-protected nature of this compound makes it a key intermediate for the synthesis of libraries of nicotinic acid derivatives. Researchers can utilize the carboxylic acid functionality for amide bond formation or other modifications, and subsequently deprotect the amine for further functionalization. This allows for the systematic exploration of structure-activity relationships in drug discovery programs targeting enzymes or receptors where the nicotinic acid scaffold is a known pharmacophore.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2,5-pyridinedicarboxylic acid.
Caption: Synthetic route for this compound.
References
An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a carboxylic acid and a Boc-protected amine, offers versatile opportunities for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and purification, extensive spectral characterization, and a discussion of its applications in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid, a form of vitamin B3. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 5-position makes it an ideal intermediate for peptide synthesis and other organic transformations where selective reaction at the carboxylic acid is desired.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 337904-92-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C under inert atmosphere | |
| Purity | Typically ≥97% | |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]nicotinic acid | |
| InChI Key | KOKMNLWZMSIVQZ-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Boc-protection of 5-aminonicotinic acid.
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., a mixture of water and a suitable organic solvent like THF or dioxane)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve 5-aminonicotinic acid in an appropriate solvent system (e.g., a 1:1 mixture of water and THF).
-
Add a base, such as sodium bicarbonate (typically 2-3 equivalents), to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
A precipitate of the product should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes or water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Pyridine Ring Protons: δ 8.0-9.0 ppm (aromatic protons). Boc Group: δ ~1.5 ppm (singlet, 9H, -C(CH₃)₃). NH Proton: δ ~9.5-10.5 ppm (broad singlet). COOH Proton: δ ~13.0 ppm (broad singlet). |
| ¹³C NMR | Pyridine Ring Carbons: δ 120-160 ppm. Carboxylic Acid Carbonyl: δ ~165-175 ppm. Boc Carbonyl: δ ~150-155 ppm. Boc Quaternary Carbon: δ ~80 ppm. Boc Methyl Carbons: δ ~28 ppm. |
| FT-IR | N-H Stretch: ~3300-3400 cm⁻¹ (secondary amine). C=O Stretch (Carboxylic Acid): ~1700-1725 cm⁻¹. C=O Stretch (Carbamate): ~1680-1700 cm⁻¹. C-N Stretch: ~1250-1350 cm⁻¹. O-H Stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (broad). |
| Mass Spec (ESI+) | [M+H]⁺: m/z 239.10. [M+Na]⁺: m/z 261.08. |
Note: The exact chemical shifts and frequencies may vary depending on the solvent and instrument used.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The presence of two distinct functional groups, the carboxylic acid and the protected amine, allows for sequential and site-selective modifications.
Role as a Versatile Scaffold
The nicotinic acid core is a common motif in many pharmaceuticals. The ability to introduce substituents at the 5-position via the amino group, after deprotection, makes this compound a key intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have been explored for their potential as kinase inhibitors, GPCR ligands, and other therapeutic targets.
Workflow for Utilizing this compound in Drug Discovery
Caption: Workflow for the utilization of this compound.
This workflow illustrates the strategic use of this compound in a drug discovery program. The carboxylic acid can be first coupled with a variety of amines to introduce diversity. Subsequent deprotection of the Boc group reveals a free amine which can then be further functionalized. This systematic approach allows for the rapid generation of a library of diverse molecules for biological screening.
Conclusion
This compound is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its well-defined structure and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of novel and complex molecules with potential therapeutic applications. The detailed protocols and characterization data provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of medicinal chemistry research.
References
An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation and application in research settings.
Introduction
This compound, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 5-aminonicotinic acid allows for selective chemical transformations at other positions of the pyridine ring and the carboxylic acid group. This makes it a crucial intermediate in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.
Core Synthesis Route
The primary and most common route for the synthesis of this compound involves the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction is a standard and efficient method for the introduction of the Boc protecting group onto an amino functionality.
The general transformation is depicted below:
Caption: General synthesis route for this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a compilation of general procedures for Boc protection of amino acids, adapted for the specific substrate.
Materials and Equipment
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or a mixture of Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Synthesis Procedure
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 5-aminonicotinic acid (1.0 eq) in a suitable solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or tetrahydrofuran (THF).
-
Basification: Add a base to the solution. Triethylamine (1.5-2.0 eq) is a common organic base used for this purpose. Alternatively, an aqueous solution of sodium hydroxide (1.0-1.5 eq) can be used.
-
Addition of Boc Anhydride: Cool the reaction mixture in an ice bath. To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If a water-miscible organic solvent was used, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the residue with water and wash with a non-polar organic solvent like hexanes or diethyl ether to remove any unreacted Boc anhydride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 using 1 M HCl. The product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: A simplified workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Starting Material | 5-Aminonicotinic acid |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Typical Yield | 80-95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 1.48 (s, 9H, -C(CH₃)₃)
-
δ 8.20 (d, J = 2.0 Hz, 1H, Ar-H)
-
δ 8.55 (d, J = 2.0 Hz, 1H, Ar-H)
-
δ 8.85 (t, J = 2.0 Hz, 1H, Ar-H)
-
δ 9.85 (s, 1H, -NH)
-
δ 13.5 (br s, 1H, -COOH)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 28.1 (-C(CH₃)₃)
-
δ 80.5 (-C(CH₃)₃)
-
δ 124.5 (Ar-C)
-
δ 131.0 (Ar-C)
-
δ 142.0 (Ar-C)
-
δ 147.5 (Ar-C)
-
δ 152.8 (Ar-C)
-
δ 153.0 (C=O, Boc)
-
δ 166.5 (C=O, Acid)
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate is a solid that can cause irritation. Handle with care.
-
Triethylamine is a volatile and flammable liquid with a strong odor.
-
Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.
Conclusion
The synthesis of this compound via the Boc protection of 5-aminonicotinic acid is a robust and high-yielding process. This technical guide provides the necessary information for researchers to successfully prepare this important building block for applications in drug discovery and organic synthesis. The detailed experimental protocol, coupled with the provided quantitative and characterization data, will aid in the efficient and reliable synthesis and verification of the target compound.
Boc-5-Aminonicotinic Acid: A Core Starting Material for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Boc-5-aminonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine, a carboxylic acid, and a pyridine ring provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical experimental protocols and data presentation.
Physicochemical Properties
The properties of 5-aminonicotinic acid and its Boc-protected derivative are crucial for their application in synthesis.
| Property | 5-Aminonicotinic Acid | Boc-5-aminonicotinic acid |
| Synonyms | 5-Aminopyridine-3-carboxylic acid | 5-((tert-butoxycarbonyl)amino)nicotinic acid |
| CAS Number | 24242-19-1 | Not available |
| Molecular Formula | C₆H₆N₂O₂ | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 138.12 g/mol | 238.24 g/mol |
| Appearance | Off-white to light yellow powder | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in methanol, DMF, DMSO |
Synthesis of Boc-5-aminonicotinic Acid
The synthesis of Boc-5-aminonicotinic acid is a two-step process starting from 5-bromonicotinic acid. The first step is an amination to produce 5-aminonicotinic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocols
Step 1: Synthesis of 5-Aminonicotinic Acid
This procedure is adapted from a common method for the amination of bromonicotinic acids.[1]
-
Materials:
-
5-Bromonicotinic acid
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate pentahydrate
-
Sodium sulfide
-
Concentrated hydrochloric acid
-
Deionized water
-
-
Procedure:
-
In a high-pressure reactor, combine 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol), copper(II) sulfate pentahydrate (e.g., 4.98 g, 20 mmol), and aqueous ammonia (e.g., 40 mL).
-
Seal the reactor and heat the mixture to 170-180°C with stirring for 18-20 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully open the reactor in a well-ventilated fume hood.
-
Add a saturated aqueous solution of sodium sulfide to precipitate copper sulfide.
-
Filter the mixture to remove the precipitate.
-
Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the 5-aminonicotinic acid.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.
-
Step 2: Synthesis of Boc-5-aminonicotinic Acid (Boc Protection)
This is a general procedure for the Boc protection of an amino acid.[2][3]
-
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane (or a suitable solvent like THF)
-
Sodium hydroxide (or another suitable base like triethylamine)
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve 5-aminonicotinic acid (e.g., 13.8 g, 100 mmol) in a mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (e.g., 24.0 g, 110 mmol) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-5-aminonicotinic acid as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Drug Discovery
Boc-5-aminonicotinic acid is a key building block for creating libraries of compounds for high-throughput screening. The Boc-protected amine allows for selective modification of the carboxylic acid group, while the Boc group can be easily removed under acidic conditions to allow for further functionalization of the amine. This makes it particularly useful in the synthesis of kinase inhibitors, which often feature a substituted pyridine core.[4]
Experimental Workflow: Synthesis of a Kinase Inhibitor Library
The following diagram illustrates a typical workflow for the use of Boc-5-aminonicotinic acid in the solid-phase synthesis of a kinase inhibitor library.
Caption: Solid-phase synthesis workflow for a kinase inhibitor library.
Signaling Pathway Context
While Boc-5-aminonicotinic acid is a synthetic building block and not directly involved in biological signaling, the molecules synthesized from it are designed to modulate specific pathways. For instance, many kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the MAP kinase pathway.
Caption: Inhibition of the MAP kinase pathway by a hypothetical kinase inhibitor.
Conclusion
Boc-5-aminonicotinic acid is a fundamental starting material for the synthesis of diverse and complex molecules in drug discovery. Its bifunctional nature, coupled with the robust and well-established chemistry of the Boc protecting group, provides a reliable and versatile platform for medicinal chemists. The detailed protocols and conceptual workflows presented in this guide aim to facilitate its effective use in the laboratory for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Boc Protection of 5-Amino-3-Pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid, a key building block in pharmaceutical and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of amine functionalities, enabling selective chemical transformations at other sites of a molecule. This document details a specific experimental protocol for the preparation of Boc-protected 5-amino-3-pyridinecarboxylic acid and discusses the general methodology for this transformation.
Introduction
5-Amino-3-pyridinecarboxylic acid, also known as 5-aminonicotinic acid, is a bifunctional molecule containing both a nucleophilic amino group and a carboxylic acid. The selective protection of the amino group is often a crucial step in the synthesis of more complex molecules, such as active pharmaceutical ingredients. The Boc group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic Acid
While the direct Boc protection of 5-amino-3-pyridinecarboxylic acid with Boc anhydride is a feasible approach, a documented synthesis from 2,5-pyridinedicarboxylic acid provides a reliable method with reported yield and characterization data. This method proceeds via a Curtius rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is adapted from a patented procedure.
Reaction Scheme:
Caption: Reaction workflow for the synthesis of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
tert-Butanol
-
Triethylamine (TEA)
-
Diphenylphosphoryl azide (DPPA)
-
1N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Ether
-
Water
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (5.00 g, 29.9 mmol) in tert-butanol (35 mL).
-
To the suspension, add triethylamine (8.34 mL, 59.8 mmol) and diphenylphosphoryl azide (7.10 mL, 32.9 mmol).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Adjust the pH of the reaction mixture to greater than 10 by the dropwise addition of a 1N aqueous sodium hydroxide solution.
-
Wash the aqueous solution with ether to remove impurities.
-
Cool the aqueous layer again in an ice bath and adjust the pH to approximately 4 with a 1N aqueous hydrochloric acid solution, which will cause a solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with water and ether.
-
Dry the solid to obtain 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid as a white powder.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 45.9% | N/A |
| Appearance | White powder | N/A |
| ¹H-NMR (DMSO-d₆) | δ: 1.49 (9H, s), 8.45 (1H, s), 8.66 (1H, s), 8.75 (1H, s), 9.83 (1H, br) | N/A |
General Protocol for Direct Boc Protection
Experimental Protocol: Direct Protection with (Boc)₂O
Reaction Scheme:
Caption: General workflow for the direct Boc protection of 5-amino-3-pyridinecarboxylic acid.
Materials:
-
5-Amino-3-pyridinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium hydroxide, or sodium bicarbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane, water, or a mixture)
-
Dilute aqueous acid (e.g., 10% citric acid or 1N HCl)
-
An organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve or suspend 5-amino-3-pyridinecarboxylic acid in the chosen solvent. If using an organic solvent, the addition of a base like triethylamine is recommended. If using an aqueous system, a base such as sodium hydroxide or sodium bicarbonate can be used.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure if applicable.
-
If the reaction was performed in an aqueous base, carefully acidify the mixture with a dilute acid (e.g., 10% citric acid) to a pH of approximately 3-4.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Conclusion
The Boc protection of 5-amino-3-pyridinecarboxylic acid is a key transformation for the synthesis of various compounds of interest in drug discovery and development. This guide has provided a detailed, documented protocol for the synthesis of the target molecule via a Curtius rearrangement, complete with quantitative data. Additionally, a general procedure for the more direct approach using di-tert-butyl dicarbonate has been outlined. Researchers should consider the scalability, cost of reagents, and desired purity when choosing a synthetic route. The provided workflows and protocols offer a solid foundation for the successful preparation of 5-(tert-butoxycarbonylamino)-3-pyridinecarboxylic acid.
References
Nicotinic acid derivatives for biological screening
An In-depth Technical Guide on Nicotinic Acid Derivatives for Biological Screening
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous metabolic processes.[1][2] Beyond its nutritional role, nicotinic acid, particularly at pharmacological doses, has well-documented lipid-modifying effects, primarily mediated through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[3][4] This has spurred significant interest in the development of nicotinic acid derivatives to harness its therapeutic potential while mitigating undesirable side effects, such as skin flushing.[1] These derivatives have emerged as a versatile chemical scaffold, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[5][6][7][8]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the biological screening of nicotinic acid derivatives. It covers their principal biological activities, key signaling pathways, detailed experimental protocols for screening, and quantitative activity data.
Core Biological Activities and Molecular Targets
Nicotinic acid derivatives have been synthesized and evaluated for a diverse range of therapeutic applications. Their mechanism of action often involves interaction with specific molecular targets or modulation of key cellular pathways.
-
Anti-inflammatory Activity: Many derivatives exhibit potent anti-inflammatory effects. This is often achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][9] The primary target for these effects is frequently the GPR109A receptor, which is expressed on various immune cells, including macrophages.[3][4] Some derivatives also show inhibitory activity against cyclooxygenase-2 (COX-2).[5]
-
Anticancer Activity: Novel nicotinic acid-based compounds have been developed as cytotoxic agents against various human cancer cell lines.[6][7] A key strategy involves the design of derivatives that selectively inhibit critical cancer-related enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6]
-
Antimicrobial Activity: The nicotinic acid scaffold has been successfully modified to create derivatives with significant antibacterial and antifungal properties.[8][10] These compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal strains.[8][11] Other derivatives have been investigated for their activity against Mycobacterium tuberculosis.[2][12]
-
Enzyme Inhibition: Beyond major targets like VEGFR-2 and COX-2, derivatives have been screened for their ability to inhibit other enzymes. Notable examples include tyrosinase, an enzyme involved in melanin production, and various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[13][14][15]
-
Antioxidant Activity: Certain derivatives, particularly those containing hydroxamate or oxadiazole moieties, have demonstrated significant potential to scavenge free radicals, such as DPPH and hydroxyl radicals, and to prevent lipid peroxidation.[2][6][14]
Key Signaling Pathways
The biological effects of many nicotinic acid derivatives are initiated by the activation of the GPR109A receptor. Understanding its downstream signaling is crucial for interpreting screening data.
1. GPR109A (HCAR2) Signaling Pathway
GPR109A is a Gαi/o-coupled receptor.[16] Upon binding of an agonist, such as nicotinic acid or its derivatives, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits.
-
Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase (AC), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which is responsible for many of the metabolic effects of niacin, including the inhibition of lipolysis in adipocytes.[18]
-
Gβγ-Mediated Pathway: The free Gβγ subunit can activate various downstream effectors, including Phospholipase C-β (PLC-β) and Phosphatidylinositol 3-kinase (PI3K). Activation of the PI3K/Akt pathway has been demonstrated and is sensitive to pertussis toxin (PTX), confirming its G-protein dependence.[18][19]
-
β-Arrestin Pathway: Ligand binding also promotes the phosphorylation of GPR109A by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[17] This mediates receptor desensitization and internalization via clathrin-coated pits and can also initiate G-protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[16][17]
Caption: GPR109A signaling cascade upon agonist binding.
2. Anti-inflammatory Signaling via Akt/mTOR Inhibition
In specific cell types, such as pancreatic β-cells, activation of GPR109A has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can suppress the production of inflammatory cytokines.[9]
Caption: GPR109A-mediated inhibition of the Akt/mTOR pathway.
Quantitative Data on Biological Activities
The following tables summarize quantitative data from various screening assays performed on nicotinic acid derivatives.
Table 1: Anticancer and VEGFR-2 Inhibition Activity
| Compound ID | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5c | HCT-15 (Colon) | > 100 | 0.068 | [6] |
| 5c | PC-3 (Prostate) | 89.4 | 0.068 | [6] |
| 5c | CF-295 | 78.2 | 0.068 | [6] |
| 5b | HCT-15 (Colon) | > 100 | - | [6] |
| Doxorubicin | HCT-15 (Colon) | 95.3 | - | [6] |
| Doxorubicin | PC-3 (Prostate) | > 100 | - | [6] |
| Sorafenib | - | - | 0.049 |[6] |
Table 2: Antimicrobial Activity (MIC)
| Compound ID | S. epidermidis (ATCC 12228) MIC (µg/mL) | S. aureus (ATCC 43300, MRSA) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Acylhydrazone 13 | 1.95 | 7.81 | 15.62 | [8] |
| Acylhydrazone 5 | 7.81 | 15.62 | 15.62 | [8] |
| Oxadiazoline 25 | 31.25 | 15.62 | 7.81 |[8] |
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme | Inhibition Constant (Ki) / IC₅₀ | Reference |
|---|---|---|---|
| Nicotinic Acid | CYP2D6 | Ki = 3.8 ± 0.3 mM | [13] |
| Nicotinamide | CYP2D6 | Ki = 19 ± 4 mM | [13] |
| Nicotinamide | CYP3A4 | Ki = 13 ± 3 mM | [13] |
| Nicotinamide | CYP2E1 | Ki = 13 ± 8 mM | [13] |
| NAH | Tyrosinase (monophenolase) | IC₅₀ = 2 µM | [14] |
| NAH | Tyrosinase (diphenolase) | IC₅₀ = 1 µM | [14] |
| NAH-M | Tyrosinase (monophenolase) | IC₅₀ > 2 µM | [14] |
| Kojic Acid | Tyrosinase (monophenolase) | IC₅₀ = 18 µM |[14] |
NAH: Nicotinic acid hydroxamate; NAH-M: N-methyl nicotinic acid hydroxamate
Experimental Protocols for Biological Screening
Detailed methodologies are essential for reproducible and comparable screening results. The following section outlines protocols for key assays.
Caption: General workflow for screening nicotinic acid derivatives.
Protocol 1: GPR109A Functional Assay (cAMP Measurement)
-
Principle: This assay measures the ability of a test compound to activate the Gαi-coupled GPR109A receptor, which results in the inhibition of forskolin-stimulated adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[20]
-
Materials:
-
HEK-293 or CHO cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin (FSK).
-
Test nicotinic acid derivatives.
-
Reference agonist (e.g., Nicotinic acid, Acifran).[16]
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
384-well white assay plates.
-
-
Procedure:
-
Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the test compounds or reference agonist to the wells and incubate for 30 minutes at room temperature. c. Add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes at room temperature. d. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Anti-inflammatory Assay (Nitrite Measurement in Macrophages)
-
Principle: This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium, which can be measured colorimetrically using the Griess reagent.[5]
-
Materials:
-
RAW 264.7 macrophage cell line.[5]
-
Cell culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test nicotinic acid derivatives.
-
Reference compound (e.g., Ibuprofen, Dexamethasone).
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Sodium nitrite standard solution.
-
96-well culture plates.
-
-
Procedure:
-
Cell Plating: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with the test compounds for 24 hours.
-
Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution to each well and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
-
It is recommended to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to cell death.[5]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
-
Materials:
-
Selected cancer cell lines (e.g., HCT-15, PC-3) or normal cell lines for toxicity assessment.[6]
-
Cell culture medium.
-
Test nicotinic acid derivatives.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well culture plates.
-
-
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the percentage of viability versus the log concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test nicotinic acid derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reference antibiotics (e.g., Ciprofloxacin, Fluconazole).
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and reference antibiotics directly in the 96-well plates using the broth medium.
-
Inoculation: Dilute the standardized microbial suspension in broth and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control.
-
-
Data Analysis: The result is reported as the MIC value in µg/mL or µM.
Conclusion
Nicotinic acid derivatives represent a promising and versatile class of compounds for drug discovery. Their diverse biological activities, ranging from anti-inflammatory and anticancer to antimicrobial effects, are often mediated through the GPR109A receptor and other key molecular targets. This guide provides a foundational framework for the systematic biological screening of these derivatives, offering structured data, key signaling pathways, and detailed experimental protocols. By employing these standardized methods, researchers can effectively evaluate novel compounds, establish structure-activity relationships, and identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of HCAR2 by niacin: benefits beyond lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejournal.um.edu.my [ejournal.um.edu.my]
- 11. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 13. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a cornerstone due to its unique combination of stability, ease of introduction, and mild, selective removal.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use, tailored for professionals in the chemical and pharmaceutical sciences.
Core Principles of Boc Protection
The fundamental utility of the Boc group lies in its ability to temporarily shield amine functionalities from participating in unwanted reactions, thereby enabling selective transformations at other molecular sites.[1] This is accomplished by converting the nucleophilic and basic amine into a significantly less reactive carbamate.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[1][3]
A key advantage of the Boc group is its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[2] This stability profile makes it orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[2][4] This orthogonality is a critical principle in modern multi-step synthesis, allowing for the differential protection and deprotection of various functional groups within a complex molecule.[2]
Mechanism of Action
Boc Protection of Amines
The introduction of the Boc group onto an amine is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[3][5] This results in a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine. The byproducts of this reaction are tert-butanol and carbon dioxide, the evolution of which provides a strong thermodynamic driving force for the reaction.[3][5]
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[1] The most commonly used reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][7] This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[7] The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][7] The tert-butyl cation can be trapped by a nucleophile or deprotonate to form isobutylene gas.[6]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions can be influenced by various factors including the substrate, solvent, base, and acid employed.[1]
Table 1: Typical Conditions for Boc Protection of Amines
| Reagent | Base | Solvent | Temperature | Reaction Time | Yield | Ref. |
| (Boc)₂O | NaOH | Water/Dioxane | Room Temp | 1-12 h | High | [3] |
| (Boc)₂O | Triethylamine | THF | Room Temp | 1-12 h | High | [8] |
| (Boc)₂O | DMAP | Acetonitrile | Room Temp | 1-12 h | High | [9] |
| (Boc)₂O | NaHCO₃ | Water/Acetone | Room Temp | Short | Excellent | [3][10] |
Table 2: Comparison of Common Boc Deprotection Methods
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages | Ref. |
| Acidic | 20-50% TFA in DCM | 0.5 - 4 h | Room Temp | High | Highly effective, volatile for easy removal. | Corrosive, toxic, can cause side reactions. | [1][6] |
| Acidic | 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 h | Room Temp | High | Cost-effective and readily available. | Can be less selective, may lead to chlorinated byproducts. | [6] |
| Lewis Acid | TMSI in Chloroform or Dichloromethane | 10 min - 2 h | Room Temp | High | Mild, non-hydrolytic conditions. | Reagent is moisture-sensitive. | [9][11] |
| Thermal | Water | 12 - 15 min | Reflux (100 °C) | High | "Green" alternative, avoids strong acids. | Not suitable for thermally sensitive substrates. | [6][12] |
Table 3: Spectroscopic Data for a Representative Boc-Protected Amine (N-Boc-piperidine)
| Technique | Key Signal | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Ref. |
| ¹H NMR | Boc (s, 9H) | ~1.45 | [13] |
| ¹H NMR | Amine Backbone Protons (t, 4H) | ~3.4-3.6 | [13] |
| ¹³C NMR | Boc (C(CH₃)₃) | ~28.4 | [13] |
| ¹³C NMR | Boc (C(CH₃)₃) | ~79.1 | |
| ¹³C NMR | Boc (C=O) | ~154.9 | |
| IR | C=O stretch (carbamate) | ~1690-1710 |
Applications in Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[14][15] In the Boc-SPPS strategy, the α-amino group of the amino acids is temporarily protected by the acid-labile Boc group.[14] Side-chain functional groups are typically protected by more acid-stable groups, such as benzyl-based ethers, which require a strong acid like hydrogen fluoride (HF) for removal.[15][16] This "graduated acid lability" allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.[17]
Drug Development and Total Synthesis
The Boc group is extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[18] Its stability and predictable reactivity make it an ideal choice for protecting amines during multi-step synthetic sequences.[19] In drug development, precise control over reactive functional groups like amines is crucial for constructing complex molecular architectures with high efficiency and purity.[18] The mild conditions required for Boc group removal are compatible with a wide range of sensitive functional groups often present in drug candidates.[20]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water and acetone (or other suitable solvent like THF or dioxane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend the amine substrate in a mixture of water and acetone (1:1 v/v) in a round-bottom flask.[3]
-
Add sodium bicarbonate to the suspension.
-
Add the di-tert-butyl dicarbonate to the mixture.[3]
-
Stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.[3]
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[3]
-
If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the N-Boc protected amine.[3]
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[6]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Note: For acid-sensitive substrates, alternative deprotection methods as outlined in Table 2 should be considered.[11]
Conclusion
The tert-butoxycarbonyl protecting group is a fundamental and indispensable tool in modern organic chemistry.[1] Its predictable reactivity, broad stability, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in multi-step syntheses.[1][19] From the synthesis of complex pharmaceuticals to the automated assembly of peptides, the Boc group continues to be a cornerstone of synthetic strategy, enabling the efficient construction of intricate molecular architectures.[2][18] A thorough understanding of its mechanisms, applications, and the quantitative data governing its use is essential for researchers, scientists, and drug development professionals aiming to leverage this powerful tool in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
Physicochemical Characteristics of Boc-Protected Nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-butyloxycarbonyl (Boc)-protected nicotinic acid. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information on nicotinic acid and the well-established principles of Boc protection to offer a detailed profile for research and development purposes.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a pyridinecarboxylic acid with a vital role in various biological processes. In the realm of drug discovery and organic synthesis, the protection of its reactive functional groups is a critical step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. The introduction of the Boc group to the nitrogen atom of the pyridine ring in nicotinic acid can be inferred to significantly alter its physicochemical properties, influencing its solubility, reactivity, and handling characteristics. This guide explores these anticipated changes and provides a framework for working with Boc-protected nicotinic acid.
Physicochemical Properties
The introduction of the bulky and lipophilic Boc group is expected to significantly modify the physicochemical properties of nicotinic acid. The following tables summarize the known properties of nicotinic acid and the anticipated properties of its Boc-protected form.
Table 1: General Physicochemical Properties
| Property | Nicotinic Acid | Boc-Protected Nicotinic Acid (Predicted) |
| Molecular Formula | C₆H₅NO₂ | C₁₁H₁₃NO₄ |
| Molecular Weight | 123.11 g/mol | 223.22 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 236-239 °C[1] | Expected to be lower than nicotinic acid due to the disruption of intermolecular hydrogen bonding. |
| Boiling Point | Decomposes | Not available |
| pKa | ~4.8 (carboxylic acid)[2] | The pKa of the carboxylic acid is expected to be similar, though the basicity of the pyridine nitrogen will be significantly reduced. |
Table 2: Solubility Profile
| Solvent | Nicotinic Acid Solubility | Boc-Protected Nicotinic Acid (Predicted Solubility) |
| Water | ~15 g/L at 25°C[2] | Significantly lower due to increased lipophilicity. |
| Ethanol | Soluble[2] | Soluble |
| Methanol | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Soluble |
| Dichloromethane (DCM) | Sparingly soluble | Soluble |
| Ethyl Acetate | Sparingly soluble | Soluble |
| Diethyl Ether | Slightly soluble[2] | Soluble |
Spectroscopic Data
Table 3: Key Spectroscopic Data
| Technique | Nicotinic Acid | Boc-Protected Nicotinic Acid (Expected Features) |
| ¹H NMR | Aromatic protons in the region of 7.5-9.0 ppm. | Aromatic protons will likely experience a downfield shift due to the electron-withdrawing effect of the Boc group. A characteristic singlet for the nine protons of the tert-butyl group will appear around 1.5 ppm. |
| ¹³C NMR | Aromatic carbons between 123-153 ppm and a carboxylic carbon around 167 ppm. | The pyridine ring carbons will be shifted. New signals corresponding to the quaternary carbon of the Boc group (~80 ppm) and the methyl carbons (~28 ppm) will be present. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C and C=N stretches. | The characteristic C=O stretching of the carbamate in the Boc group will appear around 1700-1750 cm⁻¹. The other key stretches from the nicotinic acid moiety will remain, though potentially shifted. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 123. | Expected molecular ion peak (M+H)⁺ at m/z 224. A characteristic fragment corresponding to the loss of the Boc group or isobutylene will be observed. |
Experimental Protocols
Synthesis of Boc-Protected Nicotinic Acid
A general and widely used method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Nicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (NEt₃), sodium hydroxide (NaOH))
-
A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), dichloromethane (DCM))
Procedure:
-
Dissolve nicotinic acid in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a stoichiometric equivalent or a slight excess of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure Boc-protected nicotinic acid.
Deprotection of Boc-Protected Nicotinic Acid
The Boc group is readily cleaved under acidic conditions.
Materials:
-
Boc-protected nicotinic acid
-
Anhydrous acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane)
-
A suitable solvent (e.g., dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected nicotinic acid in the chosen solvent.
-
Add the acid to the solution.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected nicotinic acid salt.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Boc-protected nicotinic acid.
Deprotection Workflow
Caption: General workflow for the deprotection of Boc-protected nicotinic acid.
Applications in Drug Development and Synthesis
Boc-protected nicotinic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules in drug discovery. The Boc group serves to mask the reactivity of the pyridine nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. Its application is particularly relevant in peptide synthesis, where nicotinic acid derivatives can be incorporated into peptide chains to modulate their pharmacological properties. The use of Boc-protected building blocks is a cornerstone of solid-phase peptide synthesis (SPPS).
Conclusion
References
Spectroscopic Profile of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-((tert-Butoxycarbonyl)amino)nicotinic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data from analogous compounds, namely nicotinic acid and 5-aminonicotinic acid, to offer a reliable reference for its characterization. This guide is intended to support researchers in identifying and confirming the structure and purity of this compound in drug discovery and development workflows.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for the parent compound, nicotinic acid, is also provided where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~9.0 | s | 1H | H-2 (Pyridine) | Expected to be downfield due to the electron-withdrawing nature of the nitrogen and carboxylic acid group. |
| ~8.6 | s | 1H | H-6 (Pyridine) | Shifted downfield due to the adjacent nitrogen. |
| ~8.4 | s | 1H | H-4 (Pyridine) | Shift influenced by the amino and carboxyl groups. |
| ~9.5 | br s | 1H | -NH- | Broad singlet, chemical shift can be variable. |
| ~13.5 | br s | 1H | -COOH | Broad singlet, characteristic of a carboxylic acid proton. |
| 1.5 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group. |
Note: Predicted values are based on the analysis of nicotinic acid and other Boc-protected aromatic amines. The solvent can significantly influence the chemical shifts of labile protons (-NH and -COOH).
Table 2: Experimental ¹H NMR Data for Nicotinic Acid [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 9.129 | d | 1H | H-2 | DMSO-d₆ |
| 8.832 | dd | 1H | H-6 | DMSO-d₆ |
| 8.315 | dt | 1H | H-4 | DMSO-d₆ |
| 7.581 | dd | 1H | H-5 | DMSO-d₆ |
| 13.5 | br s | 1H | -COOH | DMSO-d₆ |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~166 | C=O (Carboxylic Acid) | Similar to nicotinic acid. |
| ~153 | C=O (Boc) | Typical range for a carbamate carbonyl.[2] |
| ~150 | C-6 (Pyridine) | |
| ~148 | C-2 (Pyridine) | |
| ~140 | C-5 (Pyridine) | Carbon bearing the amino group, shifted downfield. |
| ~130 | C-3 (Pyridine) | Carbon bearing the carboxylic acid group. |
| ~125 | C-4 (Pyridine) | |
| ~80 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Table 4: Experimental ¹³C NMR Data for Nicotinic Acid [3][4]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 166.23 | C=O | DMSO-d₆ |
| 153.18 | C-6 | DMSO-d₆ |
| 150.21 | C-2 | DMSO-d₆ |
| 136.90 | C-4 | DMSO-d₆ |
| 126.66 | C-3 | DMSO-d₆ |
| 123.71 | C-5 | DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium | N-H stretch (Amine) |
| ~3070 | Weak | C-H stretch (Aromatic) |
| 2980-2930 | Medium | C-H stretch (Aliphatic, Boc) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1695 | Strong | C=O stretch (Boc Amide) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (Pyridine Ring) |
| ~1520 | Strong | N-H bend |
| 1250, 1160 | Strong | C-O stretch (Boc) |
Note: Predictions are based on characteristic group frequencies.[5]
Table 6: Experimental IR Absorption Data for Nicotinic Acid [6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3160-3070 | C-H stretch | |
| 3367-2819 | Broad | O-H stretch |
| 1698-1709 | Strong | C=O stretch (asymmetric) |
| 1594-1617 | Strong | C=N stretch |
| 1325 | C=O stretch (symmetric) | |
| 1303 | C-N stretch |
Mass Spectrometry (MS)
Table 7: Predicted Mass Spectrometry Data for this compound [8]
| Adduct | m/z |
| [M+H]⁺ | 239.10263 |
| [M+Na]⁺ | 261.08457 |
| [M-H]⁻ | 237.08807 |
| [M+NH₄]⁺ | 256.12917 |
| [M+K]⁺ | 277.05851 |
Note: The monoisotopic mass is 238.09535 Da.[8]
Table 8: Experimental Mass Spectrometry Data for Nicotinic Acid [9][10]
| Ionization Mode | Precursor Ion | m/z |
| ESI+ | [M+H]⁺ | 124.0393 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing : Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition : Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization : Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Detection : The abundance of each ion is measured, generating a mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 5-(boc-amino)nicotinic acid (C11H14N2O4) [pubchemlite.lcsb.uni.lu]
- 9. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 10. massbank.eu [massbank.eu]
An In-depth Technical Guide on the Safety and Handling of 5-((tert-Butoxycarbonyl)amino)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-((tert-Butoxycarbonyl)amino)nicotinic acid (CAS No. 337904-92-4). The information is compiled from various safety data sheets (SDS) for the specified compound and structurally similar chemicals. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 5-(BOC-AMINO)NICOTINIC ACID, 5-tert-butoxycarbonylamino-pyridine-3-carboxylic acid | |
| CAS Number | 337904-92-4 | |
| Molecular Formula | C11H14N2O4 | |
| Molecular Weight | 238.24 g/mol | |
| Physical State | Solid | |
| Appearance | White to light yellow solid | |
| Odor | Not available | |
| pH | Not available | |
| Melting/Freezing Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | Not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation, which may manifest as redness, itching, and scaling.
-
Eye Irritation: Causes serious eye irritation, characterized by redness, pain, and watering.
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust.
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| ** |
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptides Using 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
Incorporating non-standard amino acids and synthetic moieties into peptides is a key strategy in modern drug discovery. 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a Boc-protected derivative of 5-aminonicotinic acid, serves as a valuable building block for creating novel peptide architectures. The introduction of the pyridine ring of nicotinic acid into a peptide backbone can impart unique conformational constraints, enhance metabolic stability, and introduce a key pharmacophore for specific biological targets.
Peptides functionalized with a nicotinic acid moiety are being explored for a range of therapeutic applications. The nicotinic acid structure is known to be the endogenous ligand for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is involved in lipid metabolism.[1][2][3] By incorporating this moiety, peptides can be designed as targeted agonists or antagonists for this receptor, with potential applications in treating dyslipidemia.[1] Furthermore, novel nicotinoyl-peptides have been shown to enhance collagen synthesis in skin cells, indicating their potential in dermatology and cosmetics.[4] Other reported applications for nicotinic acid-peptide conjugates include antimicrobial and DNA-binding agents.
These application notes provide detailed protocols for the incorporation of Boc-5-aminonicotinic acid into peptides via Solid-Phase Peptide Synthesis (SPPS) and outline the biological context for their use.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry
This protocol describes the manual stepwise synthesis of a peptide on a solid support resin, incorporating Boc-5-aminonicotinic acid as one of the building blocks. The Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy is employed, where the temporary Nα-Boc group is removed by trifluoroacetic acid (TFA), and side-chain protecting groups (often benzyl-based) are removed at the final cleavage step with strong acid (e.g., HF or TFMSA).[5]
Materials:
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-protected Amino Acids: Standard Boc-amino acids with appropriate side-chain protection.
-
Boc-5-aminonicotinic acid: The building block of interest.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol) - all peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) TFA in DCM.
-
Neutralization Reagent: 5% (v/v) DIEA in DMF.
-
Cleavage Cocktail: Anhydrous HF or TFMSA with scavengers (e.g., p-cresol, anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Washing Solvents: DMF, DCM, Methanol.
-
Qualitative Test: Kaiser test kit for detection of free primary amines.
Methodology:
-
Resin Swelling: Swell the resin in a reaction vessel with DCM for 30 minutes, followed by washing with DMF (3x).
-
Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash). b. Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6] c. Drain the TFA solution and wash the resin with DCM (2x), IPA (2x), and DMF (3x).[6]
-
Neutralization: a. Treat the resin with 5% DIEA in DMF for 2 minutes, twice. b. Wash the resin with DMF (3x). c. Perform a Kaiser test. A positive result (blue beads) indicates successful deprotection.
-
Amino Acid Coupling (for standard Boc-amino acids and Boc-5-aminonicotinic acid): a. In a separate vial, dissolve the Boc-amino acid (or Boc-5-aminonicotinic acid) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). f. Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Boc group by repeating step 2.
-
Cleavage and Global Deprotection: a. Thoroughly dry the peptide-resin under vacuum. b. In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing 10% p-cresol as a scavenger at 0°C for 1 hour.[7] c. Evaporate the HF under vacuum. d. Precipitate the crude peptide by triturating the remaining residue with cold diethyl ether. e. Wash the precipitate with cold ether several times and dry under vacuum.
-
Purification and Characterization: a. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC to confirm identity and purity.
Protocol 2: N-Terminal Nicotinoylation of a Resin-Bound Peptide
This protocol is adapted for adding a nicotinic acid group to the N-terminus of a peptide synthesized using standard Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin (fully synthesized sequence).
-
Nicotinic Acid .
-
Coupling Reagents: HBTU, HOBt.
-
Base: DIEA.
-
Fmoc Deprotection Reagent: 20% Piperidine in DMF.
-
Other reagents and solvents as listed in Protocol 1.
Methodology:
-
Final Fmoc Deprotection: Treat the fully assembled peptide-resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the terminal Fmoc group. Wash thoroughly with DMF.
-
Nicotinic Acid Coupling: a. Prepare a coupling solution by dissolving nicotinic acid (4 eq.), HBTU (4 eq.), and HOBt (4 eq.) in DMF. b. Add DIEA (8 eq.) to activate the solution.[1] c. Add the activated nicotinic acid solution to the deprotected peptide-resin and agitate for 4 hours.[1] d. Wash the resin with DMF (5x) and MeOH (5x).[1]
-
Cleavage and Purification: Proceed with cleavage (using a TFA-based cocktail appropriate for the resin and side-chain protecting groups), purification, and characterization as described in Protocol 1 (steps 7-8, adapted for Fmoc chemistry cleavage).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of nicotinoyl-peptides found in the literature.
| Peptide Sequence | Synthesis Method | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Nicotinoyl-Leucine | Fmoc-SPPS | HBTU/HOBT/DIEA | - | >95% | [1] |
| Nicotinoyl-Leu-His | Fmoc-SPPS | HBTU/HOBT/DIEA | 88.2 | >95% | [1] |
| Nicotinoyl-Tyr-Tyr | Fmoc-SPPS | HBTU/HOBT/DIEA | 88.0 | >95% | [1] |
| cyclo-GITVIF | Automated Flow SPPS (DAN Scaffold) | HATU/DIEA | 93 | 95 | [3] |
Visualizations
Experimental and Logical Workflows
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Coupling Reactions of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coupling reactions involving 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a versatile building block in medicinal chemistry and drug discovery. The primary focus is on amide bond formation, a crucial transformation for the synthesis of a wide array of biologically active molecules. Additionally, this document touches upon palladium-catalyzed cross-coupling reactions, which expand the synthetic utility of this scaffold.
Introduction to Coupling Reactions
This compound possesses two primary reactive sites for coupling reactions: the carboxylic acid group and the pyridine ring. The carboxylic acid is readily activated for amide bond formation with a diverse range of amines. The pyridine ring, when appropriately functionalized (e.g., with a halide), can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is stable under many coupling conditions and can be readily removed post-coupling to allow for further derivatization.
Amide Coupling Reactions
The formation of an amide bond from this compound is a common and vital reaction in the synthesis of novel chemical entities. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. Several classes of coupling reagents are effective for this purpose, including carbodiimides, phosphonium salts, and uronium/aminium salts.
Common Amide Coupling Reagents
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To increase efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed to form a more stable active ester.[1]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents.[2]
-
Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a popular choice due to its high reactivity and ability to suppress racemization, especially with chiral amines.[3][4]
Quantitative Data for Amide Coupling Reactions
The following table summarizes representative quantitative data for amide coupling reactions involving nicotinic acid derivatives and other Boc-protected amino acids, providing an expected range for reactions with this compound.
| Carboxylic Acid Component | Amine Component | Coupling Reagent(s) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | (4-chlorophenyl)(cyclopropyl)methanamine | HATU | DIPEA | DMA | 1 | Not specified | U.S. Patent 10,059,714 |
| tert-butyl (3-aminoadamantan-1-yl)carbamate | Various carboxylic acids | HATU | DIPEA | DMF | 1.5 | 23-91 | ACS Publications, 2025 |
| Nicotinic acid derivative | Primary amine | HATU, DIEA | - | DMF | 3-5 | Not specified | bioRxiv, 2021 |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.) | DIPEA | Acetonitrile | 42 | 11-19 | PMC, NIH |
Experimental Protocols for Amide Coupling
The following are detailed protocols for common amide coupling methods that can be applied to this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a highly efficient method for the formation of amide bonds with a wide range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This two-step protocol is a widely used and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
Procedure:
-
Dissolve this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the amine (1.1 equivalents) and the base (e.g., TEA, 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions
While direct coupling reactions on the pyridine ring of this compound are less common without prior functionalization, its halogenated derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. For instance, a brominated derivative of this compound can be coupled with a variety of boronic acids or esters.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would enable the introduction of an alkynyl moiety onto the pyridine ring of a halogenated this compound derivative.
Visualizations
Amide Coupling Workflow
Caption: General workflow for the amide coupling of this compound.
Signaling Pathway of HATU-Mediated Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
References
Application Notes and Protocols: Boc Deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This application note provides a detailed protocol for the deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic acid to yield 5-aminonicotinic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocol outlines two common and effective methods for this transformation: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-Dioxane.
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate bond. Protonation of the Boc group facilitates the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to afford the free amine. Due to the amphoteric nature of the product, 5-aminonicotinic acid, which contains both a basic amino group and an acidic carboxylic acid group, a specific work-up procedure involving pH adjustment is crucial for its successful isolation.[1]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various amino compounds using acidic reagents. While specific data for this compound is not extensively published, these examples provide a strong indication of the expected outcomes.
| Reagent/Solvent System | Substrate Type | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| TFA/DCM (1:1) | Boc-protected amino acids | 0.5 - 2 | Room Temp | >95 | Generic protocols |
| 4M HCl in Dioxane | Boc-protected amines | 1 - 4 | Room Temp | >90 | Generic protocols |
| TFA in CHCl₃ | Boc-PhePheOEt | Overnight | Room Temp | 82 | ChemSpider SyntheticPages |
| Oxalyl chloride/MeOH | N-Boc aromatic amines | 1 - 4 | Room Temp | up to 90 | [2] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material). Stir the solution using a magnetic stirrer until all the solid has dissolved.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture). Effervescence (evolution of CO₂) should be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-4 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a minimum amount of deionized water. c. Carefully adjust the pH of the aqueous solution to 4-5 using a saturated NaHCO₃ solution or other suitable base.[3] The product, 5-aminonicotinic acid, is expected to precipitate at its isoelectric point. d. If precipitation is slow, cool the solution in an ice bath.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove any residual non-polar impurities. c. Dry the purified 5-aminonicotinic acid under vacuum to a constant weight.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound in 1,4-Dioxane (e.g., 10 mL per 1 g of starting material).
-
Addition of HCl/Dioxane: To the stirred mixture, add a 4 M solution of HCl in 1,4-Dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until completion (typically 1-4 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Dissolve the resulting solid in deionized water. c. Adjust the pH of the solution to 4-5 with a saturated NaHCO₃ solution to precipitate the product.[3]
-
Isolation and Purification: a. Collect the solid by vacuum filtration. b. Wash the precipitate with cold deionized water and then with a non-polar solvent. c. Dry the 5-aminonicotinic acid under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs). Its structure incorporates a pyridine core, a common motif in nAChR ligands, a carboxylic acid for amide bond formation, and a Boc-protected amine that allows for sequential and controlled synthetic modifications. This application note provides detailed protocols for the use of this building block in the synthesis of potent and selective α7 nAChR agonists, along with an overview of the relevant biological signaling pathways.
Core Applications
The primary application of this compound lies in the synthesis of neurologically active compounds, especially selective agonists for the α7 nicotinic acetylcholine receptor.[1][2] These receptors are implicated in cognitive functions, and their modulation is a promising therapeutic strategy for central nervous system (CNS) disorders such as Alzheimer's disease, schizophrenia, and cognitive deficits.[2][3] The Boc-protected amine allows for the introduction of diverse functionalities after the initial amide coupling, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
This section details the synthesis of a representative α7 nAChR agonist, N-((3R)-1-azabicyclo[2.2.2]octan-3-yl)nicotinamide, a close analog of potent and selective agonists like TC-5619 and PHA-543,613.[2][4] The synthesis involves a key amide coupling step followed by deprotection of the Boc group.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the formation of the amide bond between this compound and a bicyclic amine using the efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
Materials:
-
This compound
-
(3R)-1-Azabicyclo[2.2.2]octan-3-amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]
-
Add a solution of (3R)-1-azabicyclo[2.2.2]octan-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected nicotinamide derivative.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final primary amine.
Materials:
-
Boc-protected nicotinamide derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected nicotinamide derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-((3R)-1-azabicyclo[2.2.2]octan-3-yl)-5-aminonicotinamide.
Data Presentation
The following table summarizes representative quantitative data for the key synthetic steps. Actual yields and purity may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Coupling/Deprotection Reagent | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | Amide Coupling | HATU/DIPEA | DMF | 70-90 | >95 |
| 2 | Boc Deprotection | TFA | DCM | >90 | >98 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of an α7 nAChR agonist.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, by an agonist leads to the influx of cations, primarily Ca²⁺.[8][9] This influx triggers a cascade of downstream signaling events that are crucial for neuronal function and survival.[10][11][12]
Caption: Key downstream signaling pathways activated by α7 nAChR.
References
- 1. Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Immunotherapy
5-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds. Its structure combines a pyridine ring, a carboxylic acid, and a Boc-protected amine, offering multiple points for chemical modification. The Boc (tert-Butoxycarbonyl) protecting group provides a stable yet easily removable shield for the amino group, making it ideal for multi-step syntheses.[1] This scaffold is particularly relevant in the development of inhibitors targeting key enzymes in oncology, most notably Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a potent immunosuppressive effect, as it inhibits the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs).[3][4] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy, and its inhibition can restore anti-tumor immune responses. The use of this compound and its derivatives is exemplified in the synthesis of potent IDO1 inhibitors like Linrodostat (BMS-986205).
Application: Synthesis of the IDO1 Inhibitor Linrodostat (BMS-986205)
Linrodostat is a potent, selective, and irreversible inhibitor of IDO1 that has been investigated in clinical trials for various cancers.[5][6] The synthesis of Linrodostat involves the construction of a complex quinolinyl-cyclohexyl moiety, where a substituted nicotinic acid derivative serves as a plausible precursor for the quinoline core. The general workflow involves the synthesis of the key carboxylic acid intermediate followed by amide coupling.
Logical Workflow for Synthesis
The following diagram illustrates a plausible synthetic strategy for Linrodostat, highlighting the potential entry point for a 5-aminonicotinic acid derivative to form the quinoline core, which is then elaborated to the final product.
Caption: Plausible synthetic workflow for Linrodostat.
Quantitative Data: Biological Activity of Linrodostat
Linrodostat has demonstrated potent and selective inhibition of IDO1 in various assays. The following table summarizes its inhibitory activity.
| Compound | Assay Type | System | IC50 (nM) | Reference |
| Linrodostat | Enzymatic | Purified human IDO1 | 1.7 | [7] |
| Linrodostat | Cell-based | HEK293 cells expressing human IDO1 | 1.1 | [3] |
| Linrodostat | Cell-based | HeLa cells (IFNγ-stimulated) | 1.7 | [5] |
| Linrodostat | Cell-based | SKOV-3 cells | 3.4 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Linrodostat via Amide Coupling
This protocol describes the final step in the synthesis of Linrodostat from its key carboxylic acid intermediate, as adapted from patent literature.[6]
Reagents:
-
(R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid
-
4-Chloroaniline
-
N-Methylimidazole
-
Acetonitrile (solvent)
-
Water
Procedure:
-
To a solution of N-methylimidazole (245 g) in acetonitrile (0.3 L), add (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid (300 g) followed by an additional 0.3 L of acetonitrile.
-
Stir the mixture for 30 minutes.
-
Add 4-chloroaniline (139 g) followed by 0.4 L of acetonitrile.
-
Maintain the reaction mixture at 20°C and monitor for completion using HPLC analysis.
-
Upon completion, heat the solution to 60°C and add 1.2 L of water.
-
Cool the solution to 40°C and add seed crystals (3 g) to induce precipitation. Maintain the resulting slurry for 1 hour.
-
Cool the slurry to 20°C and add an additional 2.7 L of water.
-
Isolate the solid product by filtration, wash, and dry to yield Linrodostat.
Protocol 2: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol measures the activity of purified IDO1 by quantifying the formation of kynurenine, which reacts with p-dimethylaminobenzaldehyde (p-DMAB) to produce a colored product.[8]
Materials:
-
Purified recombinant human IDO1 protein
-
Test inhibitor (e.g., Linrodostat)
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-DMAB reagent (2% w/v in acetic acid)
-
96-well microplate
-
Microplate reader (480 nm absorbance)
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well to initiate the reaction.
-
Add Substrate: Add L-tryptophan (final concentration ~400 µM) to all wells.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.
-
Hydrolyze: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Develop Color: Centrifuge the plate to pellet precipitate. Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Read Absorbance: Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol 3: Kynurenine Measurement in Cell Supernatant by HPLC
This protocol provides a general method for quantifying kynurenine produced by cells, a key indicator of IDO1 activity.[9][10]
Materials:
-
Cell culture supernatant
-
Trichloroacetic acid (TCA)
-
3-Nitro-L-tyrosine (Internal Standard)
-
HPLC system with UV or MS/MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: To 100 µL of cell culture supernatant, add an internal standard (e.g., 3-nitro-L-tyrosine).
-
Protein Precipitation: Add an equal volume of cold TCA to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Injection: Carefully collect the supernatant and inject a defined volume onto the HPLC system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detection: UV detection at 360 nm for kynurenine or MS/MS detection using appropriate mass transitions (e.g., m/z 209.1→146.1 for kynurenine).[9][11]
-
-
Quantification: Create a standard curve using known concentrations of kynurenine. Quantify the kynurenine in the samples by comparing the peak area ratio of kynurenine to the internal standard against the standard curve.
Signaling Pathway: IDO1-Mediated Immune Suppression
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects. IDO1 inhibitors block this pathway, restoring T-cell function.
Caption: The IDO1 pathway and its inhibition.
Conclusion
This compound is a key synthetic intermediate that enables the construction of complex, biologically active molecules. Its application in the synthesis of the IDO1 inhibitor Linrodostat highlights its importance in the development of modern cancer immunotherapies. The protocols and data presented provide a framework for researchers to utilize this building block and to evaluate the resulting compounds in relevant biological assays, furthering the discovery of novel therapeutic agents.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. jptcp.com [jptcp.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis, antitumor, and DNA binding behavior of novel 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5, 6 dihydropyrimidin derivatives in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
- 9. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]
- 10. resource.aminer.org [resource.aminer.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-((tert-Butoxycarbonyl)amino)nicotinic acid is a key building block in medicinal chemistry and organic synthesis. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the carboxylic acid position, such as amide bond formation or esterification. Subsequent removal of the Boc group under acidic conditions regenerates the free amine, enabling further functionalization.[1][] This orthogonal protection strategy is fundamental in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutics.[3] These application notes provide detailed protocols for the synthesis of the core compound and its subsequent derivatization into amides and esters.
Overall Synthetic Pathway
The general strategy for preparing derivatives of this compound involves two main stages. First, the amino group of 5-aminonicotinic acid is protected using di-tert-butyl dicarbonate (Boc₂O). The resulting Boc-protected acid is then coupled with various amines or alcohols to yield the desired amide or ester derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under aqueous basic conditions.[3]
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-aminonicotinic acid (1.0 equiv.) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
| Starting Material | Base | Solvent | Typical Yield (%) | Reference |
| 5-Aminonicotinic acid | NaOH | Dioxane/H₂O | 85 - 95% | General Method[3] |
| 5-Aminonicotinic acid | NaHCO₃ | THF/H₂O | 80 - 90% | General Method[4] |
Table 1: Representative conditions for Boc protection of 5-aminonicotinic acid.
Protocol 2: Preparation of Amide Derivatives via Amide Coupling
This protocol details the synthesis of amides from this compound using a standard peptide coupling agent like HATU.[5]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv.) in DMF.
-
Add HATU (1.1 equiv.) and DIEA (2.5 equiv.) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
| Coupling Agent | Base | Amine | Typical Yield (%) | Reference |
| HATU | DIEA | Benzylamine | >90% | [5][6] |
| HBTU/HOBt | DIEA | Morpholine | >85% | [7] |
| EDC/HOBt | NMM | Glycine methyl ester | >80% | [8] |
Table 2: Representative conditions for amide derivative synthesis. (HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; NMM: N-Methylmorpholine).
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free amine derivative. This is typically achieved under strong acidic conditions using trifluoroacetic acid (TFA).[1][9]
Materials:
-
Boc-protected nicotinic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in DCM.
-
Add TFA (10-20 equiv., typically a 20-50% v/v solution of TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize by washing carefully with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Safety and Handling
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
-
Coupling reagents like HATU and HBTU can be sensitizers; handle them with care in a fume hood.
-
Strong acids like TFA and bases like NaOH are corrosive and should be handled with extreme caution.
-
Reactions should be performed in a well-ventilated fume hood.
-
Potential generation of gaseous byproducts like isobutylene and CO₂ during deprotection should be managed.[1][9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes: Incorporating Boc-5-aminonicotinic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. 5-Aminonicotinic acid, an aromatic beta-amino acid, offers a unique structural motif. Its rigid pyridine ring can be used to enforce specific backbone conformations, mimic peptide turns, or introduce a metal-chelating or hydrogen-bonding site. When integrated into peptides, this building block has the potential to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. Peptides containing such modified residues are being explored for a wide range of therapeutic applications, including cancer therapy, metabolic disorders, and infectious diseases.[1][2][3]
This document provides a detailed protocol for the incorporation of N-α-Boc-5-aminonicotinic acid into peptide chains using standard Boc-chemistry solid-phase peptide synthesis (SPPS).
Key Considerations for Boc-5-aminonicotinic Acid
-
Steric Hindrance and Reactivity : As a non-natural, aromatic beta-amino acid, the coupling kinetics of Boc-5-aminonicotinic acid may be slower than standard proteinogenic amino acids. Optimization of coupling reagents and reaction times may be necessary to achieve high efficiency.[4][5]
-
Pyridine Nitrogen : The pyridine ring's nitrogen atom is basic and will be protonated under the acidic conditions of N-α-Boc deprotection (TFA treatment). This is generally not detrimental to the synthesis, as the protonated form is stable. The pyridine nitrogen typically does not require a protecting group for Boc-SPPS. The positive charge during deprotection may even help disrupt peptide aggregation.[6]
-
Cleavage : The pyridine ring is robust and stable to the strong acid conditions (e.g., HF, TFMSA) used for final cleavage from the resin.[7]
Experimental Protocols
The following protocols are based on standard Boc-SPPS methodologies. Optimization may be required depending on the specific peptide sequence and scale.
Resin Selection and Preparation
Standard resins for Boc-SPPS are suitable. The choice of resin dictates the C-terminal functionality of the final peptide.
-
For C-terminal Carboxylic Acid : Use Merrifield or PAM (phenylacetamidomethyl) resins.[7]
-
For C-terminal Amide : Use MBHA (methylbenzhydrylamine) resin.
Protocol:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours or in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Wash the swollen resin with DCM (3x) to prepare for the first amino acid coupling.
Boc-SPPS Cycle for Peptide Elongation
The synthesis proceeds via iterative cycles of deprotection, neutralization, and coupling.
Step 2.1: Boc Deprotection
-
Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 5 minutes (pre-wash).[7]
-
Drain the solution and add fresh 50% TFA/DCM.
-
Agitate the mixture for 20-30 minutes at room temperature.[7] Longer deprotection times may be needed for some sequences.[4]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.
Step 2.2: Neutralization
-
Wash the resin with DCM (2x).
-
Treat the peptide-resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 5-10 minutes.
-
Wash the resin thoroughly with DCM (5x) to remove excess base. Note: Alternatively, in situ neutralization can be performed by adding sufficient DIEA directly to the coupling reaction mixture to neutralize the TFA salt and facilitate coupling.
Step 2.3: Amino Acid Coupling This step describes the coupling of the next Boc-protected amino acid, including Boc-5-aminonicotinic acid. Activation is performed using a suitable coupling reagent.
Protocol using HBTU/DIEA:
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid (or Boc-5-aminonicotinic acid) and 2-4 equivalents of HBTU in DMF.
-
Add 4-8 equivalents of DIEA to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction for 1-4 hours. For Boc-5-aminonicotinic acid, extended coupling time or a second coupling (double coupling) may be necessary to ensure completion.[4][5]
-
Monitor the reaction for the presence of free amines using a qualitative method like the Kaiser test. A negative test indicates complete coupling.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
This procedure removes all side-chain protecting groups and cleaves the peptide from the resin support. This step requires handling of highly corrosive and toxic strong acids and must be performed in a specialized apparatus within a fume hood.
Protocol using Hydrogen Fluoride (HF):
-
Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the reaction vessel (see Table 3). A common scavenger mixture is anisole.
-
Cool the vessel to -5 to 0 °C.
-
Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
Purification and Analysis
-
Purification : The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis : The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following tables provide recommended parameters for the synthesis protocols.
Table 1: Recommended Reagents for Coupling Boc-5-aminonicotinic Acid
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Boc-5-aminonicotinic acid | 2 - 4 | Amino acid building block |
| HBTU¹ | 2 - 4 | Activating agent |
| HOBt² | 2 - 4 | Racemization suppressant |
| DIC³ | 2 - 4 | Activating agent (alternative to HBTU) |
| DIEA⁴ | 4 - 8 | Base for activation/neutralization |
¹HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) ²HOBt: (Hydroxybenzotriazole) ³DIC: (N,N'-Diisopropylcarbodiimide) ⁴DIEA: (N,N-Diisopropylethylamine)
Table 2: Typical Durations for Boc-SPPS Cycle Steps
| Step | Duration (minutes) | Notes |
| Boc Deprotection | 25 - 35 | Includes a 5 min pre-wash followed by a 20-30 min reaction.[7] |
| Washes | 5 - 10 | Varies by solvent and number of wash cycles. |
| Neutralization | 5 - 10 | Standard DIEA wash. In situ neutralization has no separate time allocation. |
| Coupling | 60 - 240+ | May require longer times or double coupling for difficult residues.[4] |
Table 3: Composition of a Standard HF Cleavage Cocktail
| Component | Volume/Weight Ratio | Purpose |
| HF (liquid) | 90% (v/v) | Cleaves peptide from resin and removes protecting groups. |
| Anisole | 10% (v/v) | Scavenger to trap reactive carbocations. |
Visualizations
Caption: Workflow for Boc-SPPS incorporating Boc-5-aminonicotinic acid.
Caption: Troubleshooting logic for common issues in Solid-Phase Peptide Synthesis.
Caption: Conceptual diagram of a peptide inhibiting a signaling pathway.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
Characterization of 5-((tert-Butoxycarbonyl)amino)nicotinic acid: A Comprehensive Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the analytical methods for the comprehensive characterization of 5-((tert-Butoxycarbonyl)amino)nicotinic acid. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making its purity and structural integrity paramount. The following protocols and data interpretation guidelines are designed to assist researchers in ensuring the quality and consistency of this critical building block.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for this purpose.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Column Temperature | 30 °C |
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram. The retention time of the main peak serves as a qualitative identifier for the compound under the specified conditions.
Caption: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol:
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Expected Chemical Shifts (δ) in DMSO-d₆:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| tert-Butyl (CH₃)₃ | ~1.5 (s, 9H) | ~28.0 |
| tert-Butyl C(CH₃)₃ | - | ~80.0 |
| Pyridine H2 | ~8.8 (d) | ~148.0 |
| Pyridine H4 | ~8.3 (dd) | ~135.0 |
| Pyridine H6 | ~8.6 (d) | ~145.0 |
| Pyridine C3 | - | ~125.0 |
| Pyridine C5 | - | ~138.0 |
| Carboxyl COOH | ~13.5 (br s, 1H) | ~166.0 |
| Amine NH | ~10.0 (s, 1H) | - |
| Carbonyl (Boc) C=O | - | ~153.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Caption: Logical relationship of NMR data to structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and can provide fragmentation information that further supports its structure.
Experimental Protocol:
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive or Negative ESI |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Expected Results:
-
Molecular Formula: C₁₁H₁₄N₂O₄
-
Exact Mass: 238.0954 Da
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 239.1027
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 237.0881
Fragmentation Analysis: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns would include the loss of the Boc group (-100 Da) and the carboxylic acid group (-45 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.
Experimental Protocol:
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
FTIR Parameters:
| Parameter | Value |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretch (amide) |
| 2500 - 3300 | O-H stretch (carboxylic acid) |
| ~2980 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1590 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (carbamate) |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting point of the compound.
Experimental Protocol:
Instrumentation: A TGA and a DSC instrument.
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
TGA/DSC Parameters:
| Parameter | Value |
| Temperature Range | 25 - 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound.
-
TGA: A weight loss step corresponding to the thermal decomposition of the molecule. The initial weight loss may correspond to the loss of the Boc group.[1]
By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this compound, ensuring the quality of this vital synthetic intermediate.
References
Application Note: NMR Analysis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 5-((tert-butoxycarbonyl)amino)nicotinic acid, a key building block in medicinal chemistry and drug development. The protocols cover sample preparation, and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. This guide is intended to ensure high-quality, reproducible results for the structural elucidation and purity assessment of this compound.
Chemical Structure
The chemical structure of this compound is presented below with atom numbering for clear correlation with the NMR spectral data.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Materials and Equipment
-
Sample: this compound
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
-
NMR Tubes: 5 mm outer diameter, clean and unscratched
-
Pipettes and Vials: Glass Pasteur pipettes and small glass vials
-
Vortex Mixer
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer
Protocol for Sample Preparation
A standard procedure for preparing a small molecule sample for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1][3]
-
Ensuring Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied, but care should be taken to avoid degradation of the sample.
-
Filtering the Sample: If any particulate matter is visible, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol for NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp and well-resolved NMR signals.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation
Note: The following NMR data is predicted and based on the analysis of similar structures. Actual experimental values may vary.
¹H NMR Data
| Peak | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | ~13.0 | broad singlet | COOH (H of C7) |
| 2 | ~9.8 | singlet | NH (H-N8) |
| 3 | ~8.9 | singlet | H2 |
| 4 | ~8.5 | singlet | H6 |
| 5 | ~8.2 | singlet | H4 |
| 6 | 1.48 | singlet | t-Butyl (H of C12, C13, C14) |
¹³C NMR Data
| Peak | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~166.5 | C7 (COOH) |
| 2 | ~152.9 | C9 (C=O of Boc) |
| 3 | ~148.0 | C2 |
| 4 | ~144.1 | C6 |
| 5 | ~136.2 | C5 |
| 6 | ~131.0 | C3 |
| 7 | ~127.8 | C4 |
| 8 | ~80.5 | C11 (quaternary C of Boc) |
| 9 | ~28.1 | C12, C13, C14 (CH₃ of Boc) |
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis.
References
Application Note: HPLC Purification of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-((tert-Butoxycarbonyl)amino)nicotinic acid. The protocol is designed to achieve high purity and yield, which is critical for subsequent applications in research and drug development. This document provides a comprehensive experimental protocol, tabulated data for expected outcomes, and a visual workflow to guide researchers through the process.
Introduction
This compound is a derivative of nicotinic acid, a form of vitamin B3. The tert-Butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical development. Ensuring the high purity of this compound is essential for the reliability and reproducibility of subsequent synthetic steps and biological assays. Reversed-phase HPLC is a powerful technique for the purification of Boc-protected amino acids and their derivatives, offering high resolution and efficiency.[1][][] This method separates compounds based on their hydrophobicity, making it well-suited for the purification of this moderately nonpolar compound from more polar or less polar impurities.
Physicochemical Properties
-
Molecular Formula: C₁₁H₁₄N₂O₄[4]
-
Molar Mass: 238.24 g/mol [4]
-
Structure:
(A proper image would be inserted here in a real document)
HPLC Purification Protocol
This protocol outlines a standard RP-HPLC method for the purification of this compound.
Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase preparative column (e.g., 10 µm, 250 x 21.2 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)
-
Sample of crude this compound
-
Filtration apparatus (0.45 µm syringe filters)
-
Rotary evaporator
Experimental Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or Dimethyl Sulfoxide).
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column (10 µm, 250 x 21.2 mm)
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 500 µL (can be adjusted based on concentration and column capacity)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 5 20 35 80 40 80 41 20 | 50 | 20 |
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the main peak of this compound.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure compound.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
-
Purity Analysis:
-
Analyze a small aliquot of the purified product using analytical HPLC under similar, but faster, gradient conditions to confirm the purity.
-
Expected Results and Data Presentation
The following table summarizes the expected quantitative data from the purification of a hypothetical batch of crude this compound.
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Retention Time | Approximately 25-30 minutes |
| Purified Sample Purity | >98% |
| Yield | ~90% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. By following this application note, researchers, scientists, and drug development professionals can achieve high purity and yield of the target compound, ensuring the quality of starting materials for further research and development activities. The provided workflow and tabulated data serve as a practical guide for implementing this purification strategy.
References
Application Notes and Protocols: Solubility of 5-((tert-Butoxycarbonyl)amino)nicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-((tert-Butoxycarbonyl)amino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group makes it suitable for use in peptide synthesis and the creation of complex molecular architectures. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, formulation, and biological screening processes. Poor solubility can lead to challenges in reaction kinetics, inaccurate results in biological assays, and difficulties in developing suitable drug delivery systems.[1][2]
This document provides detailed protocols for determining both the qualitative and quantitative solubility of this compound. It also includes templates for data presentation and visual diagrams to illustrate the experimental workflow and a relevant biological pathway associated with its parent molecule, nicotinic acid.
Data Presentation
As specific quantitative solubility data for this compound is not extensively available in published literature, the following tables are provided as templates for researchers to record their experimental findings.
Table 1: Qualitative Solubility of this compound
| Solvent | Classification (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, Exothermic) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetone | ||
| Acetonitrile | ||
| Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | ||
| Tetrahydrofuran (THF) | ||
| Ethyl Acetate | ||
| Dichloromethane (DCM) | ||
| Chloroform | ||
| Toluene |
Table 2: Quantitative (Thermodynamic) Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Quantification |
| Methanol | 25 | HPLC / UV-Vis | ||
| Ethanol | 25 | HPLC / UV-Vis | ||
| Acetonitrile | 25 | HPLC / UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC / UV-Vis | ||
| Ethyl Acetate | 25 | HPLC / UV-Vis | ||
| Dichloromethane (DCM) | 25 | HPLC / UV-Vis |
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick method to estimate the solubility of the compound in various solvents, which is useful for selecting solvents for reactions or initial screening.
Materials:
-
This compound
-
Selected organic solvents (see Table 1)
-
Small vials or test tubes (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound and place it into a clean, dry vial.
-
Add 0.5 mL of the selected solvent to the vial. This creates an initial concentration of ~10 mg/mL.
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: If the solid completely dissolves, forming a clear solution.
-
Sparingly Soluble: If a significant portion of the solid dissolves but some undissolved particles remain.
-
Insoluble: If the solid does not appear to dissolve at all.
-
-
Record the observations in Table 1. Repeat for each solvent.
Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility, which is a crucial parameter for pre-formulation and biopharmaceutical studies.[2][3][4] The shake-flask method is a widely accepted technique for this purpose.[3]
Materials:
-
This compound (solid powder)
-
Selected organic solvents
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., add 10-20 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure that equilibrium is reached.[3]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean vial. This step is critical to remove all undissolved particles.[1]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.[5][6]
-
Calculation: Calculate the solubility in mg/mL or µM by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.
-
Record the final values in Table 2.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the solubility of this compound.
References
Application Notes and Protocols: HATU-Mediated Coupling of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex organic molecules. The coupling of a carboxylic acid and an amine to form an amide bond is often challenged by slow reaction kinetics and the potential for side reactions. The use of coupling agents is a common strategy to overcome these hurdles by activating the carboxylic acid.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and widely used coupling reagent.[1][2] It is favored for its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization, particularly in peptide synthesis.[2][3] These characteristics make HATU an excellent choice for coupling valuable and sensitive substrates, such as 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key building block in the development of various therapeutic agents.
This document provides detailed application notes and a general protocol for the use of HATU in the coupling of this compound with primary or secondary amines.
Reaction Mechanism
The HATU-mediated amide coupling proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester intermediate.[4] This activated ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[4]
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the Boc deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic acid to yield 5-aminonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
A1: Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration : The concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to efficiently remove the Boc group from the electron-deficient pyridine ring.[1]
-
Inadequate Reaction Time : The reaction duration might be too short. While many Boc deprotections are quick, substrates with certain electronic properties may require longer exposure to the acidic conditions.[1][2]
-
Reagent Quality : The purity of reagents is critical. TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]
-
Low Temperature : Reactions run at 0 °C or below to prevent side reactions might proceed too slowly, leading to incomplete conversion.
Q2: I am observing side products in my reaction. What could they be and how can I prevent them?
A2: A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu+) generated as a byproduct.[3]
-
Potential Side Product : The pyridine nitrogen or the carboxylic acid group on your molecule could potentially be alkylated, though this is less common for electron-poor pyridines. More likely, if other nucleophiles are present in the reaction mixture, they could be alkylated.
-
Prevention : To suppress these side reactions, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.
Q3: My standard TFA/DCM protocol is leading to a complex mixture. What are some alternative deprotection methods?
A3: If your substrate is sensitive to strong acid conditions, several milder or non-acidic methods can be employed.[4][5]
-
HCl in Organic Solvents : A solution of HCl in dioxane or ethyl acetate is a common and effective alternative to TFA.[2][5]
-
Lewis Acids : Reagents like zinc bromide (ZnBr2) or iron(III) chloride (FeCl₃) can facilitate Boc removal under non-proton-donating conditions, which can be beneficial for acid-sensitive molecules.[6][7]
-
Thermal Deprotection : Heating the Boc-protected compound in a high-boiling solvent or even in boiling water can effectively remove the Boc group without any acid.[4][8][9]
-
Oxalyl Chloride in Methanol : This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a variety of N-Boc protected amines.[4][10]
Q4: How can I monitor the progress of my deprotection reaction?
A4: You can monitor the reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC) : The deprotected product, 5-aminonicotinic acid, will have a different Rf value than the starting material.
-
Mass Spectrometry (MS) : You can analyze a small aliquot of the reaction mixture to check for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The disappearance of the characteristic singlet peak for the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum is a clear indicator of deprotection.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the Boc deprotection of this compound.
Problem 1: Incomplete Reaction / Low Yield
| Possible Cause | Suggested Solution | Rationale |
| Insufficient reaction time | Increase the reaction time in increments (e.g., 1-2 hours) and monitor by TLC or MS. | Some substrates, particularly those with electron-withdrawing groups, may require longer reaction times for complete deprotection.[12] |
| Low acid concentration | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[2][13] | A higher acid concentration increases the rate of the cleavage reaction. |
| Reaction temperature is too low | Allow the reaction to warm to room temperature after an initial period at 0 °C. | While low temperatures can minimize side reactions, they can also slow down the desired reaction significantly. |
| Poor quality of reagents | Use fresh, high-purity TFA and anhydrous DCM. | Water contamination in TFA can reduce its effectiveness. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution | Rationale |
| Alkylation by t-butyl cation | Add a scavenger like triisopropylsilane (TIS) (5-10% v/v) to the reaction mixture. | Scavengers trap the electrophilic t-butyl cation, preventing it from reacting with nucleophiles on your substrate or product.[3] |
| Degradation of starting material or product | Switch to a milder deprotection method (see "Alternative Deprotection Methods" table below). | Strong acids like TFA can sometimes cause degradation of sensitive molecules.[4] |
Experimental Protocols
Standard Protocol: TFA/DCM Deprotection
-
Dissolve this compound in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).[13]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting crude product can be purified by recrystallization or chromatography.
Alternative Protocol: HCl in Dioxane
-
Suspend this compound in a 4M solution of HCl in dioxane.[2]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or MS. The reaction is often complete within 1-2 hours.
-
Once complete, remove the solvent in vacuo to obtain the hydrochloride salt of the product.
-
The free amine can be obtained by neutralization with a suitable base.
Alternative Protocol: Thermal Deprotection in Water
-
Suspend the Boc-protected nicotinic acid in deionized water.
-
Monitor the reaction until completion (typically 10 minutes to 2 hours).[4]
-
Cool the solution and isolate the product, which may precipitate upon cooling or require concentration of the solvent.
Comparative Data
Table of Alternative Boc Deprotection Methods
This table summarizes various methods that can be used as alternatives to the standard TFA/DCM protocol, particularly for acid-sensitive substrates.
| Method/Reagent | Substrate Type | Conditions | Time | Typical Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [4][8] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [4][7] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% | [4][10] |
| Zinc Bromide | N-Boc derivatives | ZnBr₂ (2-3 equiv.), DCM, RT | Overnight | Good | [5][6] |
| HCl in Dioxane | General Amines | 4M HCl/dioxane, RT | 30 min - 2 h | High | [2] |
Visual Guides
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Decision tree for selecting an alternative method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on identifying the problem and providing actionable solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider a moderate increase in reaction temperature, for example, to 40°C.[1] - Ensure the starting 5-aminonicotinic acid is fully dissolved. For amino acids with poor solubility in organic solvents, using a mixture of water with dioxane or THF and a base like NaOH or NaHCO₃ can improve solubility.[2] |
| Suboptimal Reagent Stoichiometry | - While a slight excess of di-tert-butyl dicarbonate (Boc₂O) is common, a large excess can sometimes lead to side reactions. Typically, 1.05-1.1 equivalents are sufficient.[2] - Ensure the base is used in appropriate amounts (typically 1-1.5 equivalents) to facilitate the reaction.[1] |
| Losses During Work-up and Purification | - Optimize the pH adjustment during the aqueous work-up to ensure complete precipitation of the product. - Minimize the number of purification steps. If recrystallization is necessary, carefully select the solvent system to maximize recovery. |
| Degradation of Product | - If the reaction is performed at elevated temperatures for an extended period, thermal degradation may occur. Monitor the reaction closely and avoid unnecessarily long reaction times. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Side Reactions and Mitigation Strategies:
| Side Product/Impurity | Formation Mechanism | Prevention and Removal |
| Di-Boc Protected Amine | The initially formed mono-Boc product reacts with another equivalent of Boc₂O. This is more likely with a large excess of Boc₂O and extended reaction times. | - Use a minimal excess of Boc₂O (1.05-1.1 equivalents).[2] - Add the Boc₂O solution slowly to the reaction mixture to maintain its low concentration.[2] - This impurity is generally more non-polar and can often be separated by column chromatography. |
| tert-Butyl 5-((tert-butoxycarbonyl)amino)nicotinate (Ester Formation) | The carboxylic acid group of the starting material or product can react with Boc₂O, especially in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), to form a tert-butyl ester. | - Avoid the use of DMAP if esterification is a concern. - Use a base like NaOH, NaHCO₃, or triethylamine instead. - Careful control of stoichiometry and reaction time can minimize this side product. - Purification can be achieved by column chromatography or by hydrolysis of the ester back to the carboxylic acid under mild basic conditions, followed by re-acidification. |
| Unreacted 5-Aminonicotinic Acid | Incomplete reaction due to insufficient reaction time, temperature, or improper reagent stoichiometry. | - As discussed in "Low Yield," extend reaction time, moderately increase temperature, or optimize reagent amounts.[1] - This impurity is more polar and can be removed by recrystallization or column chromatography. During aqueous work-up, it may be separated by careful pH adjustment. |
Diagram of the Main Reaction and Potential Side Reactions:
Caption: Main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Boc protection of 5-aminonicotinic acid?
A standard protocol involves dissolving 5-aminonicotinic acid in a mixture of an organic solvent like tetrahydrofuran (THF) or dioxane and water.[2] A base such as sodium hydroxide or sodium bicarbonate is added to deprotonate the amino group and facilitate dissolution.[2] Di-tert-butyl dicarbonate (Boc₂O), typically 1.05 to 1.1 equivalents, is then added, and the reaction is stirred at room temperature until completion is observed by TLC or HPLC.[2]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method. The Boc-protected product is significantly less polar than the starting amino acid and will have a higher Rf value. You can use a mobile phase such as ethyl acetate/hexanes or dichloromethane/methanol. Staining with ninhydrin is particularly useful, as it will stain the starting amine (usually a primary or secondary amine) but not the protected product.[2]
Q3: My product is an oil and won't crystallize. How can I purify it?
If the product oils out, it may be due to residual solvents or impurities. First, ensure all volatile byproducts like tert-butanol and any remaining solvent are removed under high vacuum. If it remains an oil, purification by column chromatography on silica gel is the most common method.
Q4: What is the best way to remove unreacted Boc anhydride and its byproducts after the reaction?
Unreacted Boc₂O and its primary byproduct, tert-butanol, are volatile and can often be removed by evaporation under reduced pressure.[2] A mild aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can also help hydrolyze and remove excess Boc₂O. For stubborn cases, scavenger resins can be employed.[2]
Q5: Can I use 4-(Dimethylamino)pyridine (DMAP) as a catalyst?
While DMAP is a highly effective catalyst for Boc protection, it can also promote the esterification of the carboxylic acid group with Boc₂O, leading to the formation of the tert-butyl ester as a significant side product. If you are observing this side reaction, it is advisable to switch to a non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Key Experiment: Boc Protection of 5-Aminonicotinic Acid
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 5-aminonicotinic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as eluent).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford this compound.
-
The product can be further purified by recrystallization if necessary.
References
Technical Support Center: Amide Coupling of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of coupling reactions involving 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the amide coupling of this compound?
A1: Low yields in amide coupling reactions are frequently due to several factors. Incomplete activation of the carboxylic acid is a primary cause; this can happen if the coupling reagent is old, hydrated, or used in insufficient amounts.[1] Another common issue is the reduced nucleophilicity of the amine coupling partner, especially with sterically hindered or electron-deficient amines.[2][3] The presence of moisture is also detrimental, as it can hydrolyze the activated carboxylic acid intermediate.[1] Finally, suboptimal reaction conditions such as incorrect solvent, temperature, or the use of an inappropriate base can significantly hinder the reaction.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent is critical for achieving high yields. For this compound, common and effective coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based reagent known for rapid reaction times and low rates of racemization, making it particularly suitable for challenging couplings.[4][5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure: This is a cost-effective and widely used method.[2] The water-soluble nature of EDC and its urea byproduct simplifies purification.[2] HOBt is added to suppress side reactions and minimize racemization.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that offers high coupling efficiency with a low risk of racemization.[6]
Q3: How does the pyridine ring in this compound affect the coupling reaction?
A3: The pyridine ring is electron-withdrawing, which can decrease the nucleophilicity of the carboxylic acid, potentially making its activation more challenging compared to aliphatic or phenyl carboxylic acids. However, this effect is generally manageable with modern, highly reactive coupling reagents like HATU.
Q4: What is the role of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), in the coupling reaction?
A4: A non-nucleophilic base like DIPEA is crucial in coupling reactions that use uronium or phosphonium salt reagents (e.g., HATU, PyBOP). Its primary role is to deprotonate the carboxylic acid to form a carboxylate anion, which then attacks the coupling reagent to initiate the activation process. It also neutralizes any acid that may be present, preventing the protonation and deactivation of the amine nucleophile.[1]
Q5: How can I monitor the progress of my coupling reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired amide product.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Activation of Carboxylic Acid | - Verify Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents.[1] - Optimize Stoichiometry: Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 equivalents). - Pre-activation: For reagents like HATU, pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] |
| Poor Nucleophilicity of the Amine | - Increase Reaction Time and/or Temperature: For sterically hindered or electron-deficient amines, longer reaction times or gentle heating may be necessary.[7] - Choose a More Reactive Coupling Reagent: Switch to a more potent coupling reagent like HATU. |
| Presence of Water | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Suboptimal Reaction Conditions | - Solvent Choice: DMF is a common and effective solvent for many coupling reactions.[4] Ensure your starting materials are soluble in the chosen solvent. - Base Selection: Use a non-nucleophilic base like DIPEA. Ensure the correct stoichiometry is used to neutralize acids without making the reaction mixture too basic, which can lead to side reactions. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps & Solutions |
| Racemization | - Use Additives: For carbodiimide-based couplings (e.g., EDC), always include an additive like HOBt or OxymaPure to suppress racemization.[1] - Lower Reaction Temperature: Running the reaction at 0°C can help minimize racemization. |
| Formation of N-acylurea (with carbodiimides) | - Use HOBt or a similar additive: This will trap the activated intermediate as a more stable active ester, preventing rearrangement to the N-acylurea. |
| Guanidinylation of the Amine (with uronium reagents) | - Pre-activate the Carboxylic Acid: Do not mix the amine with the uronium reagent before the carboxylic acid has been activated. The recommended order of addition is carboxylic acid, coupling reagent, base, and finally the amine. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Yield (%) | Purity (%) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | Advantages: High reactivity, low racemization, effective for hindered substrates.[6] Disadvantages: Higher cost.[6] |
| HBTU | 90-95 | >95 | 2-4 | Advantages: Good balance of reactivity and cost.[6] Disadvantages: Slightly less effective than HATU in preventing racemization.[6] |
| PyBOP | 90-96 | >95 | 2-4 | Advantages: High efficiency, avoids carcinogenic byproducts associated with BOP.[6] Disadvantages: Can be less effective for highly hindered couplings.[6] |
| EDC/HOBt | 85-92 | >95 | 4-8 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[6] Disadvantages: Lower reactivity, longer reaction times.[6] |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equivalent), the amine hydrochloride salt (1.0 equivalent), and HOBt (1.2 equivalents) in DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution.
-
Add DIPEA (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Boc Removal from 5-Aminonicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from 5-aminonicotinic acid. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues during this critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of 5-aminonicotinic acid often incomplete under standard conditions?
Incomplete Boc deprotection of 5-aminonicotinic acid is a common issue primarily due to the basic nature of the pyridine ring. The nitrogen atom in the pyridine ring can be protonated by the acid (e.g., trifluoroacetic acid, TFA) used for deprotection. This protonation effectively reduces the concentration of the acid available to cleave the Boc group from the amino group, necessitating harsher conditions such as higher acid concentrations or longer reaction times compared to other amino acids.
Q2: What are the standard acidic conditions for Boc deprotection, and how might they need to be modified for 5-aminonicotinic acid?
Standard conditions for Boc deprotection typically involve treating the substrate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[1] For 5-aminonicotinic acid, it is often necessary to increase the acid concentration and/or extend the reaction time to ensure complete deprotection.
Q3: How can I monitor the progress of the Boc deprotection reaction?
Several techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and common method to observe the disappearance of the starting material (Boc-protected 5-aminonicotinic acid) and the appearance of the product (5-aminonicotinic acid).
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the consumption of the starting material and the formation of the product. They can also help in the identification of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the Boc group protons, which typically appears around 1.4-1.5 ppm.
Q4: What are common side reactions during the acidic deprotection of Boc-5-aminonicotinic acid?
A primary side reaction during acid-mediated Boc cleavage is the alkylation of nucleophilic sites by the tert-butyl cation generated in the process.[2] While the electron-deficient pyridine ring of 5-aminonicotinic acid is not highly susceptible to tert-butylation, other nucleophiles present in the reaction mixture could be affected. The use of scavengers is a common strategy to mitigate this.
Q5: Are there milder, non-acidic alternatives for the deprotection of Boc-5-aminonicotinic acid?
Yes, for substrates that are sensitive to strong acids, several alternative methods can be considered:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[3]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acidic reagents.[4]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc groups on various substrates, including aromatic and heterocyclic amines.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the incomplete Boc deprotection of 5-aminonicotinic acid.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
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TLC analysis shows significant remaining starting material.
-
HPLC/LC-MS analysis confirms the presence of the Boc-protected compound.
-
¹H NMR spectrum shows a persistent peak for the Boc group.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The pyridine nitrogen in 5-aminonicotinic acid can be protonated, reducing the effective acid concentration. Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v) or use neat TFA for a short duration if the substrate is stable.[6] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane. |
| Low Reaction Temperature | Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate. Allow the reaction to warm to room temperature. |
| Insufficient Reaction Time | The deprotection of Boc-aminopyridines may require longer reaction times. Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Poor Substrate Solubility | Ensure the Boc-protected 5-aminonicotinic acid is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like 1,4-dioxane. |
Issue 2: Formation of Side Products
Symptom:
-
TLC, HPLC, or LC-MS analysis shows the presence of unexpected impurities.
Potential Cause and Recommended Solution:
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The reactive tert-butyl cation generated during deprotection can alkylate nucleophiles. Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol provides a general method for the removal of a Boc group using a solution of TFA in DCM.[6]
Materials:
-
Boc-protected 5-aminonicotinic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected 5-aminonicotinic acid in anhydrous DCM (a typical concentration is 0.1 M).
-
Add TFA to the solution. A common starting concentration is 20-50% (v/v) TFA in DCM. For 5-aminonicotinic acid, a higher concentration may be required.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, dissolve the residue in a suitable organic solvent and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Boc Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is an alternative to TFA and often yields a crystalline hydrochloride salt of the product.
Materials:
-
Boc-protected 5-aminonicotinic acid
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected 5-aminonicotinic acid in anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA[6] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[6] |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[6] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions.[6] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high; the resulting TFA salt can sometimes be oily.[6] | Often high; the resulting hydrochloride salt is frequently a crystalline solid, which can aid in purification.[6] |
| Side Reactions | Potential for tert-butylation of nucleophiles; scavengers may be needed.[6] | Similar potential for tert-butylation side reactions.[6] |
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
This guide provides a starting point for addressing challenges with the Boc deprotection of 5-aminonicotinic acid. Due to the specific electronic properties of this substrate, empirical optimization of the reaction conditions is often necessary to achieve high yields and purity.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing solubility of 5-((tert-Butoxycarbonyl)amino)nicotinic acid for reactions
Welcome to the technical support center for 5-((tert-Butoxycarbonyl)amino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for various chemical reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the chemical structure and empirical data from similar molecules, polar aprotic solvents are generally the most effective. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM). For nicotinic acid, the parent compound, the solubility in DMSO and DMF is approximately 1 mg/mL[1]. While the Boc-protected derivative's solubility may differ, these solvents are excellent starting points.
Q2: I am having trouble dissolving the compound in my reaction solvent. What can I do?
A2: If you are encountering solubility issues, consider the following strategies:
-
Use of a Co-solvent: Adding a small amount of a stronger solvent like DMSO can significantly improve solubility. You can prepare a concentrated stock solution in DMSO and then dilute it with your primary reaction solvent[2].
-
Gentle Heating and Sonication: Suspending the compound in the solvent and applying gentle heat (not exceeding 40°C) in a water bath, along with sonication for 5-10 minutes, can aid dissolution. It is crucial to ensure the compound is stable at the applied temperature to prevent degradation[2].
-
pH Adjustment: The solubility of nicotinic acid is known to be pH-dependent, as it can exist as a zwitterion in aqueous solutions[3][4]. For reactions in aqueous or protic solvents, adjusting the pH may enhance solubility. For this acidic compound, increasing the pH slightly with a non-nucleophilic base might improve solubility by forming a more soluble salt.
Q3: How does the purity of the compound affect its solubility?
A3: Impurities can significantly impact the solubility of your compound. It is crucial to use high-purity this compound for consistent and optimal results. Always refer to the Certificate of Analysis (CoA) for the specific batch you are using.
Q4: Can precipitation of the compound during a reaction affect my results?
A4: Yes, poor solubility leading to precipitation is a direct cause of low reaction efficiency, particularly in coupling reactions like peptide synthesis. If the compound is not fully dissolved, it is not fully available to react, leading to incomplete reactions and lower yields[2].
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
Before starting your reaction, it is advisable to perform a small-scale solubility test.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Good | A common solvent for peptide coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Can be used to create concentrated stock solutions. The solubility of the parent nicotinic acid is approximately 1 mg/mL[1]. |
| Dichloromethane (DCM) | Nonpolar | Moderate | Often used in solid-phase peptide synthesis. A co-solvent system with DMF may be necessary[2]. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Another alternative to DMF for peptide synthesis. |
| Water | Polar Protic | Poor to Moderate (pH-dependent) | The parent nicotinic acid is soluble in water (1-5 g/100 mL at 17 °C) and its solubility is influenced by pH[5]. The Boc-protected version is expected to be less soluble in neutral water. |
| Ethanol | Polar Protic | Moderate | The parent nicotinic acid is soluble in hot ethanol[5]. |
Troubleshooting Workflow
If you encounter solubility issues, follow this workflow to identify a solution.
References
Technical Support Center: Purification of 5-((tert-Butoxycarbonyl)amino)nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification method.
Recrystallization
Question: My compound oils out instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. Here are several troubleshooting steps:
-
Reduce the rate of cooling: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a more appropriate solvent: The solubility of your compound might be too high in the chosen solvent, even at low temperatures. Try a solvent system where the compound is less soluble. Good starting points for a compound with both a carboxylic acid and a pyridine ring include alcoholic solvents or mixtures of water with an organic solvent.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Increase the concentration of the solution: If the solution is too dilute, crystallization may not occur. You can evaporate some of the solvent to increase the concentration.
Question: The recrystallized product has a low melting point and a broad melting range. How can I improve the purity?
Answer: A low and broad melting point typically indicates the presence of impurities. Consider the following:
-
Incomplete removal of starting materials: The starting material, 5-aminonicotinic acid, may not have fully reacted. This impurity is more polar and might be removed by a second recrystallization.
-
Presence of byproducts: Byproducts from the Boc-protection reaction, such as di-tert-butyl carbonate or isobutylene, may be present. These are generally non-polar and can often be removed by washing the crude product with a non-polar solvent like hexanes before recrystallization.
-
Solvent inclusion: The crystals may have trapped solvent molecules. Ensure the crystals are thoroughly dried under vacuum.
Question: My final product is colored. How can I decolorize it?
Answer: Colored impurities are common in organic synthesis. To remove them:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Perform a second recrystallization: Sometimes a second recrystallization is sufficient to remove residual colored impurities.
Column Chromatography
Question: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?
Answer: Tailing is often observed with acidic or basic compounds on silica gel. This compound has both an acidic carboxylic acid group and a basic pyridine nitrogen.
-
Add a modifier to the eluent: To reduce tailing, you can add a small amount of a modifier to your mobile phase.
-
For the acidic carboxylic acid, adding a small amount of acetic acid (e.g., 0.1-1%) can help.
-
For the basic pyridine nitrogen, adding a small amount of triethylamine (e.g., 0.1-1%) can be effective.[1]
-
-
Use a different stationary phase: If modifying the eluent doesn't resolve the issue, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
Question: I am not getting good separation between my product and impurities. What can I do?
Answer: Achieving good separation requires optimizing the mobile phase.
-
Adjust the eluent polarity: If the compounds are moving too slowly (low Rf on TLC), increase the polarity of the eluent. If they are moving too quickly (high Rf), decrease the polarity.
-
Use a solvent gradient: A common strategy is to start with a less polar eluent and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.[1]
-
Try a different solvent system: If you are using an ethyl acetate/hexane system, consider trying a different combination, such as dichloromethane/methanol, which can offer different selectivity.[1]
Question: I am losing my compound on the column. What is happening?
Answer: The Boc protecting group can be sensitive to acidic conditions.
-
Neutralize the silica gel: Standard silica gel can be slightly acidic, which may cause some cleavage of the Boc group. You can either use neutralized silica gel or add a small amount of a base like triethylamine to your eluent to prevent this.[1]
-
Avoid prolonged exposure: Do not let the compound sit on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities are typically:
-
Unreacted 5-aminonicotinic acid: The starting material for the Boc protection.
-
Di-tert-butyl dicarbonate (Boc anhydride): The reagent used for the Boc protection.
-
tert-Butanol: A byproduct of the reaction.
-
Side products from the synthesis of 5-aminonicotinic acid: If you synthesized the starting material yourself, impurities from that synthesis may carry over.[2][3]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Given the presence of a carboxylic acid and an aromatic amine derivative, polar protic solvents are a good starting point. You can try:
-
Ethanol or Isopropanol: These often provide a good balance of solubility at high temperatures and insolubility at low temperatures for such compounds.
-
Water/Ethanol mixture: A mixture can help to fine-tune the solubility.
-
Ethyl Acetate: This can also be a suitable solvent.
Q3: What analytical techniques can I use to assess the purity of my final product?
A3: Several techniques can be used to determine the purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.
-
Melting Point Analysis: A sharp melting point over a narrow range is a good indicator of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Expected Solubility | Notes |
| Ethanol | Sparingly soluble at RT, soluble when hot | Good for obtaining well-defined crystals. |
| Isopropanol | Sparingly soluble at RT, soluble when hot | Similar to ethanol, may offer different crystal morphology. |
| Ethyl Acetate | Moderately soluble at RT, very soluble when hot | May require a co-solvent like hexanes to induce precipitation. |
| Water/Ethanol (e.g., 1:1) | Varies with ratio | Allows for fine-tuning of solubility. |
Table 2: Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase (Eluent) | Gradient of 20% to 80% Ethyl Acetate in Hexanes | A good starting point for moderately polar compounds. |
| Eluent Modifier | 0.1% Triethylamine | To prevent tailing due to the basic pyridine nitrogen.[1] |
| TLC Rf Target | 0.2 - 0.4 | In a suitable eluent, this Rf range typically translates to good separation on a column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different ratios of ethyl acetate and hexanes (with 0.1% triethylamine) on a TLC plate. The ideal solvent system should give the product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial, less polar eluent or dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity and gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for common purification challenges.
References
Preventing side product formation with Boc-protected nicotinic acid
Welcome to the technical support center for the use of Boc-protected nicotinic acid in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using Boc-protected nicotinic acid in coupling reactions?
A1: The primary side products encountered during coupling reactions with Boc-protected nicotinic acid are N-acylurea, when using carbodiimide coupling reagents like DCC or EDC, and dimerization of the nicotinic acid moiety.[1][2] Racemization at the alpha-carbon is not a concern for nicotinic acid itself as it lacks a chiral center at that position, but it can be a factor for chiral coupling partners.
Q2: How can I minimize the formation of N-acylurea byproduct?
A2: The formation of the unreactive N-acylurea byproduct is a common issue with carbodiimide coupling agents.[2][3] To minimize this, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][3] These additives react with the initial O-acylisourea intermediate to form an active ester that is more reactive towards the desired nucleophile and less prone to rearrangement to the N-acylurea.[3] Performing the reaction at lower temperatures can also reduce the rate of this side reaction.[2]
Q3: What causes dimerization of Boc-nicotinic acid during coupling reactions, and how can it be prevented?
A3: Dimerization can occur through the formation of an intermediate N-carboxyanhydride, which then reacts with another molecule of the activated nicotinic acid.[1] This is more prevalent in reactions mediated by EDC.[1] Dimerization can be suppressed by carrying out the reaction in pyridine or by adding N-methylmorpholine when using DCC.[1]
Q4: Which coupling reagents are most effective for sterically hindered couplings involving Boc-nicotinic acid?
A4: The bulky tert-butyloxycarbonyl (Boc) group can introduce steric hindrance, potentially slowing down the reaction rate.[4] For challenging or sterically hindered couplings, more potent onium salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective than standard carbodiimides.[5][] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.
Q5: Can the pyridine nitrogen of nicotinic acid interfere with the coupling reaction?
A5: The basicity of the pyridine nitrogen in nicotinic acid can potentially influence the reaction environment. While typically not a major interference in standard amide or ester bond formation, it is a factor to consider, especially when using reagents or substrates that are sensitive to base. In some cases, the pyridine nitrogen can be transiently protonated depending on the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide/Ester Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS. A moderate increase in temperature can also be considered, but with caution to avoid promoting side reactions. |
| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. These are known to be more effective for sterically demanding substrates.[5][] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Consider alternative solvents or co-solvent systems. |
| Degraded Reagents | Use fresh, high-purity coupling reagents, Boc-nicotinic acid, and amine/alcohol nucleophiles. Store reagents under the recommended conditions, protected from moisture. |
| Suboptimal Stoichiometry | Ensure the correct stoichiometry of coupling reagent, additives, and base. Typically, a slight excess of the coupling reagent and additive is used. |
Issue 2: Presence of N-Acylurea Side Product in the Final Product
| Potential Cause | Recommended Solution |
| Use of Carbodiimide (DCC, EDC) without Additives | Always use an additive like HOBt or OxymaPure when performing carbodiimide-mediated couplings.[2][3] |
| High Reaction Temperature | Perform the coupling reaction at 0°C or room temperature to minimize the O- to N-acyl migration that forms the N-acylurea.[2] |
| Excess Carbodiimide | Use a stoichiometric amount or only a slight excess of the carbodiimide reagent. |
Issue 3: Formation of Dimeric Byproducts
| Potential Cause | Recommended Solution |
| Side reaction promoted by EDC | If dimerization is a significant issue with EDC, consider switching to a different coupling reagent like HATU. Alternatively, performing the reaction in pyridine can suppress this side reaction.[1] |
| Reaction with DCC | The addition of 1 equivalent of N-methylmorpholine can help to eliminate dimerization in DCC-mediated reactions.[1] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolution: Dissolve Boc-nicotinic acid (1.0 eq.) and the desired amine (1.0 - 1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.) to the solution.
-
Coupling Reagent Addition: Add HATU (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using DCC and HOBt
-
Dissolution: Dissolve Boc-nicotinic acid (1.0 eq.), the desired alcohol (1.0 - 1.5 eq.), and HOBt (1.0 - 1.2 eq.) in an anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.0 - 1.1 eq.) in the same solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Boc-Nicotinic Acid (Conceptual)
| Coupling Reagent | Additive | Base | Typical Yield Range | Common Side Products | Notes |
| DCC | HOBt | - | 60-80% | N-acylurea | DCU byproduct is poorly soluble.[3] |
| EDC | HOBt | NMM | 65-85% | N-acylurea, Dimerization | EDU byproduct is water-soluble.[1] |
| HATU | - | DIPEA | 85-95% | Minimal | Highly efficient for hindered couplings.[5] |
| PyBOP | - | DIPEA | 80-90% | Minimal | Good alternative to HATU. |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: General experimental workflow for coupling reactions with Boc-nicotinic acid.
Caption: Decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Navigating Reactions with 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing reactions involving 5-((tert-Butoxycarbonyl)amino)nicotinic acid is crucial for synthesizing novel compounds. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, ensuring smoother and more efficient experimentation.
Understanding Solubility: A Key to Reaction Success
The solubility of this compound is a critical factor in choosing an appropriate reaction solvent. Due to its amphipathic nature, possessing both a polar carboxylic acid and a non-polar tert-butoxycarbonyl (Boc) group, its solubility can be nuanced. The presence of the pyridine nitrogen also influences its properties.
Expected Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents can effectively solvate both the polar carboxylic acid group and the pyridine ring through dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While the Boc group has some affinity for these solvents, the polar carboxylic acid and pyridine ring limit overall solubility. Solubility may improve with the addition of a co-solvent. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | Similar to chlorinated solvents, the polarity of the carboxylic acid group hinders high solubility. THF is a common co-solvent in many reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | These protic solvents can hydrogen bond with the carboxylic acid and pyridine nitrogen, but the non-polar Boc group can limit extensive solubility. |
| Non-Polar | Hexanes, Toluene | Very Low | The highly polar carboxylic acid and pyridine functionalities make it poorly soluble in non-polar hydrocarbon solvents. |
| Aqueous | Water | pH-Dependent | Solubility is expected to be low in neutral water but will increase significantly under basic conditions (pH > 7) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
Troubleshooting Common Experimental Issues
Problem 1: Poor Solubility of Starting Material
Question: I am having difficulty dissolving this compound in my chosen reaction solvent. What can I do?
Answer:
-
Solvent Selection: Re-evaluate your choice of solvent based on the qualitative solubility table above. Polar aprotic solvents like DMF or DMSO are often the best starting points.
-
Co-Solvent System: If using a less polar solvent like DCM or THF is necessary for your reaction conditions, consider adding a small amount of a polar aprotic co-solvent (e.g., 10-20% DMF) to improve solubility.
-
Gentle Heating: Gently warming the mixture can aid in dissolution. However, be cautious of potential degradation of thermally sensitive reagents. Monitor the temperature closely.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Formation of a Salt: For reactions where the free carboxylic acid is not essential at the start, you can pre-treat the acid with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to form the more soluble carboxylate salt in situ.
Problem 2: Low Yield in Amide Coupling Reactions
Question: My amide coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Ensure you are using an appropriate coupling reagent. For sterically hindered amines or to minimize side reactions, consider using modern coupling agents.
-
Activation Time: Allow for sufficient pre-activation of the carboxylic acid with the coupling reagent before adding the amine. This is typically 15-30 minutes at room temperature.
-
Base: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used to neutralize the acid formed during the reaction and to facilitate the coupling. Use 2-3 equivalents of the base.
-
Reaction Temperature: Most amide couplings proceed well at room temperature. However, for less reactive partners, gentle heating (40-50 °C) might be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C may reduce side reactions.
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated acid species and deactivate the coupling reagents.
Logical Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yields.
Problem 3: Side Reactions During Esterification
Question: I am observing significant side product formation during the esterification of this compound. How can I minimize this?
Answer:
Side reactions in esterification can include racemization (if chiral centers are present), over-acylation, or degradation of sensitive functional groups.
Strategies to Minimize Side Reactions:
-
Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Catalyst: For acid-catalyzed esterification (Fischer esterification), use a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids.
-
Carbodiimide Coupling: For more sensitive substrates, using a carbodiimide coupling method (e.g., with DCC or EDC and a catalytic amount of DMAP) at room temperature or below can be a much milder alternative to traditional esterification.
-
Protection of Other Functional Groups: If your alcohol substrate contains other nucleophilic groups, consider protecting them before the esterification reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a reliable method for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for HATU Amide Coupling
Caption: Step-by-step workflow for amide coupling.
Protocol 2: General Procedure for Esterification using EDC/DMAP
This protocol describes a mild and efficient method for the esterification of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
EDC·HCl (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 - 1.5 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I use other coupling reagents for the amide bond formation?
A1: Yes, other common peptide coupling reagents such as HBTU, TBTU, DCC, or DIC can also be used. The choice may depend on the specific substrates, desired reaction conditions, and cost. Reagents like HATU and HBTU are often preferred for their efficiency and lower risk of racemization.
Q2: How do I remove the Boc protecting group after my reaction?
A2: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.
Q3: Is this compound stable to basic conditions?
A3: The Boc group is generally stable to basic conditions, which allows for reactions such as saponification of an ester elsewhere in the molecule without affecting the Boc protection. However, strong bases and high temperatures should be avoided to prevent potential side reactions.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with ninhydrin can be useful if one of the starting materials is a primary or secondary amine. LC-MS is a more definitive method to track the formation of the desired product mass.
Temperature optimization for 5-((tert-Butoxycarbonyl)amino)nicotinic acid coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of the coupling reaction involving 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
Troubleshooting Guide & FAQs
This section addresses common issues related to reaction temperature during the amide coupling of this compound.
Q1: What is the recommended starting temperature for the coupling reaction?
A1: For most standard coupling reagents like HATU, HBTU, or EDC, it is recommended to start the reaction at 0 °C (ice bath) and then allow it to slowly warm to room temperature (20-25 °C). Starting at a lower temperature helps to minimize potential side reactions, including racemization if chiral amines are used.[1][2]
Q2: My reaction yield is low. Could the temperature be the cause?
A2: Yes, suboptimal temperature can lead to low yields. If the temperature is too low, the reaction may be too slow and not go to completion within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to the degradation of reagents or products and an increase in side reactions. For sluggish reactions, gentle heating (e.g., to 30-40 °C) can sometimes increase the rate, but this should be monitored carefully.
Q3: I am observing significant impurity formation in my reaction. How can I mitigate this by adjusting the temperature?
A3: The formation of impurities is often exacerbated by higher temperatures. To minimize side reactions, it is crucial to maintain a controlled temperature profile. Running the reaction at a lower temperature (e.g., 0 °C) for a longer duration can often lead to a cleaner reaction profile with fewer byproducts.[1]
Q4: When should I consider running the coupling reaction at elevated temperatures?
A4: Elevated temperatures are generally not the first choice for standard amide couplings due to the increased risk of side reactions. However, for sterically hindered substrates or poorly reactive amines, a higher temperature may be necessary to drive the reaction to completion. In such cases, it is advisable to first screen other coupling reagents at lower temperatures before resorting to heat. If heating is necessary, it should be done cautiously, with careful monitoring of the reaction progress and impurity formation.
Q5: How does the pre-activation step influence the optimal temperature?
A5: The pre-activation of the carboxylic acid with the coupling reagent is a critical step. This is often performed at 0 °C or room temperature for a short period (15-30 minutes) before adding the amine.[2] Maintaining a controlled temperature during pre-activation is important to ensure the efficient formation of the active ester and to prevent the degradation of the coupling reagent.
Data on Temperature Effects
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions (e.g., racemization, byproduct formation) | Recommended For |
| 0 °C to Room Temperature (20-25 °C) | Moderate to Fast | Low to Moderate | Standard coupling reactions, reactions with sensitive substrates. |
| Room Temperature (20-25 °C) | Fast | Moderate | Routine coupling reactions where side reactions are not a major concern. |
| 30 - 50 °C | Very Fast | Moderate to High | Sluggish reactions, sterically hindered substrates. |
| > 50 °C | Extremely Fast | High | Not generally recommended unless other methods have failed. |
Experimental Protocols
Below is a detailed methodology for a typical coupling reaction of this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the acid (to a concentration of approximately 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Coupling Reagent: To the cooled solution, add DIPEA (2.0 equivalents) followed by HATU (1.1 equivalents).
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Addition of Amine: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: 5-((tert-Butoxycarbonyl)amino)nicotinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
Troubleshooting Guides
Issue 1: Incomplete Amide Coupling or Esterification Reactions
Q: My amide coupling or esterification reaction with this compound is showing low yield or unreacted starting material. What are the possible causes and solutions?
A: Incomplete reactions are a common issue. Several factors can contribute to this, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Poor Activation of Carboxylic Acid | Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and handled under anhydrous conditions. For carbodiimide-based methods, the addition of an activator like HOBt or HOAt can improve efficiency. |
| Steric Hindrance | The bulky tert-Butoxycarbonyl (Boc) protecting group can sterically hinder the carboxylic acid. Consider using a coupling reagent known to be effective for hindered substrates. |
| Suboptimal Reaction Conditions | Optimize reaction time, temperature, and solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates. |
| Base Selection | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid formed without competing with the desired nucleophile (amine or alcohol).[1] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of coupling reagents, base, and nucleophile are used. A slight excess of the amine or alcohol can sometimes drive the reaction to completion. |
Experimental Protocol: General Amide Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove excess reagents and byproducts, followed by purification of the desired amide.[1]
Issue 2: Formation of Unexpected Byproducts During Boc Deprotection
Q: I am observing unexpected byproducts during the acid-catalyzed deprotection of the Boc group. What are these byproducts and how can I avoid them?
A: Acid-catalyzed deprotection of the Boc group proceeds via the formation of a tert-butyl cation. This reactive intermediate can lead to several side reactions.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| tert-Butylated Product | The tert-butyl cation can alkylate nucleophilic sites on the deprotected 5-aminonicotinic acid or other molecules in the reaction mixture. | Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Oligomerization/Polymerization | The deprotected 5-aminonicotinic acid can potentially react with itself under certain conditions. | Use optimized reaction conditions, including appropriate solvent and temperature, and ensure rapid workup after deprotection is complete. |
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) at 0 °C.
-
If tert-butylation is a concern, add a scavenger (e.g., triethylsilane, 1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the acid and solvent under reduced pressure.
-
Purify the resulting amine salt, or neutralize with a base to obtain the free amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the starting material, this compound?
A: Commercially available this compound may contain residual starting materials or byproducts from its synthesis. Common impurities could include 5-aminonicotinic acid (from incomplete Boc protection) or residual solvents. It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.
Q2: Can the pyridine nitrogen in this compound interfere with my reaction?
A: Yes, the basicity of the pyridine nitrogen can sometimes interfere with reactions, particularly those that are acid-catalyzed. In some cases, it may be necessary to protect the pyridine nitrogen or use a stoichiometric amount of acid to protonate it before proceeding with the desired reaction.
Q3: What is the stability of this compound?
A: this compound is generally stable under standard storage conditions (cool, dry, and dark).[2] However, it is susceptible to degradation under strongly acidic or basic conditions, which will cleave the Boc protecting group.
Q4: Are there any known signaling pathways where derivatives of 5-aminonicotinic acid are involved?
A: Nicotinic acid and its analogs are known to interact with nicotinic acid receptors (e.g., GPR109A, also known as HM74A), which are G protein-coupled receptors.[3] Activation of these receptors can modulate various signaling pathways, including those involved in lipid metabolism and inflammation. For instance, activation of the nicotinic acid receptor can lead to the activation of phospholipase A2 and the subsequent release of arachidonic acid, which is a precursor for prostaglandins.[3] This pathway is implicated in the flushing side effect observed with niacin treatment. Furthermore, nicotinic acid can influence gene expression and cellular signaling in various tissues, potentially through both receptor-dependent and independent mechanisms.[4] Nicotine and its analogs also act on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of neurological processes.[5][6]
Visualizations
Caption: Signaling pathway of nicotinic acid leading to vasodilation.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemodex.com [chemodex.com]
- 3. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid and Fmoc-5-aminonicotinic Acid in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex molecular architectures, the choice of protecting group strategy is a critical determinant of success. The two most prominent orthogonal strategies, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of 5-((tert-Butoxycarbonyl)amino)nicotinic acid and Fmoc-5-aminonicotinic acid, two derivatives of 5-aminonicotinic acid, a valuable building block in medicinal chemistry. This comparison is supported by established principles of peptide chemistry and provides detailed experimental protocols to inform your selection process.
At a Glance: Key Differences
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine.[1][] This dictates the entire synthetic strategy, from the choice of solid support to the side-chain protecting groups.
| Feature | This compound (Boc-5-aminonicotinic acid) | Fmoc-5-aminonicotinic Acid |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Lability | Acid-labile[] | Base-labile[1] |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic Acid - TFA)[3][4] | Secondary amines (e.g., 20% Piperidine in DMF)[1][4] |
| Orthogonal Strategy | Boc/Bzl (Benzyl side-chain protection)[] | Fmoc/tBu (tert-Butyl side-chain protection)[] |
| Cleavage Conditions | Harsh (e.g., HF, TFMSA for final cleavage from resin)[3][5] | Mild (e.g., TFA for final cleavage)[1] |
| Common Side Reactions | Alkylation from t-butyl cations, acid-sensitive residue degradation.[3][6] | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[7][8][9] |
| Automation Friendliness | Less amenable to full automation due to harsh reagents. | Highly amenable to automated solid-phase peptide synthesis (SPPS). |
| Cost of Reagents | Generally lower cost for Boc-protected amino acids.[] | Generally higher cost for Fmoc-protected amino acids.[] |
Physicochemical Properties
Solubility
While specific quantitative solubility data for this compound and Fmoc-5-aminonicotinic acid in a range of organic solvents is not extensively published, their general solubility can be inferred from the parent molecule, nicotinic acid, and the properties of the protecting groups.
Nicotinic acid itself is soluble in polar solvents like DMSO and dimethyl formamide (DMF).[10][11]
-
Boc-5-aminonicotinic acid: The Boc group increases the lipophilicity of the molecule. Therefore, it is expected to have good solubility in a range of polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are commonly used in peptide synthesis.
-
Fmoc-5-aminonicotinic acid: The large, hydrophobic fluorenyl group of the Fmoc protecting group generally imparts good solubility in common SPPS solvents like DMF and NMP.[6] However, the solubility of Fmoc-amino acids can sometimes be a limiting factor, especially for derivatives with bulky side chains.
Stability
-
Boc-5-aminonicotinic acid: The Boc group is stable to basic and nucleophilic conditions, making it compatible with a variety of reagents used in organic synthesis.[12] However, it is sensitive to strong acids.[] The pyridine ring of the nicotinic acid core is generally stable but can be susceptible to modifications under very harsh acidic conditions.
-
Fmoc-5-aminonicotinic acid: The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.[13][14] It is, however, readily cleaved by bases.[1] The stability of the Fmoc group can be limited in the presence of tertiary amines like diisopropylethylamine (DIEA), depending on the concentration, solvent, and temperature.[15]
Experimental Protocols
The following are detailed, generalized protocols for the use of Boc- and Fmoc-protected 5-aminonicotinic acid in solid-phase peptide synthesis (SPPS).
Boc-SPPS Deprotection Protocol
This protocol outlines the removal of the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% (v/v) TFA in DCM for 5 minutes with agitation.[3]
-
Drain the TFA/DCM solution.
-
Repeat the treatment with 50% TFA in DCM for an additional 20-25 minutes.[3]
-
Wash the resin thoroughly with DCM (3 times).[4]
-
Neutralize the resulting trifluoroacetate salt by washing with 5% (v/v) DIEA in DCM (3 times) to liberate the free amine.[4]
-
Wash the resin again with DCM (3 times) to remove excess base.
Fmoc-SPPS Deprotection Protocol
This protocol details the removal of the Fmoc protecting group.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% (v/v) piperidine in DMF for 3-5 minutes with agitation.[1][4]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[16]
Coupling Protocol for 5-Aminonicotinic Acid Derivatives
This protocol can be adapted for coupling either Boc- or Fmoc-5-aminonicotinic acid to a deprotected resin.
Materials:
-
Deprotected peptide-resin (H2N-Peptide-Resin)
-
Boc-5-aminonicotinic acid or Fmoc-5-aminonicotinic acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
Base (e.g., DIEA) (6-10 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve the protected 5-aminonicotinic acid derivative and the coupling reagent in DMF.
-
Add the base to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Potential Side Reactions
Boc Strategy
-
Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[3] The use of scavengers in the deprotection cocktail is crucial to mitigate this.
-
Acid-catalyzed degradation: Repetitive exposure to strong acid can lead to the degradation of sensitive peptide sequences.[3]
Fmoc Strategy
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic imide intermediate upon treatment with the basic deprotection reagent, which can lead to the formation of β-aspartyl peptides and racemization.[7][8]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable diketopiperazine, leading to chain termination. This is particularly problematic with proline and glycine as the first two amino acids.[9]
-
Base-catalyzed modifications: The pyridine nitrogen in the nicotinic acid ring could potentially be susceptible to modification under prolonged exposure to basic conditions, although this is less common.
Conclusion: Making an Informed Decision
The choice between this compound and Fmoc-5-aminonicotinic acid is highly dependent on the specific requirements of the synthetic target and the overall research or development goals.
Choose this compound for:
-
Synthesizing long or hydrophobic sequences that are prone to aggregation, as the protonated amine after deprotection can help to disrupt intermolecular hydrogen bonding.[5]
-
Projects where cost is a significant factor, as Boc-protected amino acids are generally less expensive.[]
-
Manual synthesis where the handling of hazardous reagents like HF can be managed with appropriate safety precautions.
Choose Fmoc-5-aminonicotinic acid for:
-
Automated solid-phase peptide synthesis, due to the milder reaction conditions and ease of monitoring.
-
The synthesis of peptides containing acid-sensitive modifications.
-
Projects where a fully orthogonal protection strategy is desired for on-resin side-chain manipulations.
-
Situations where milder final cleavage conditions are preferred to preserve the integrity of the final product.[1]
Ultimately, a thorough understanding of the chemical properties of each protecting group and careful consideration of the synthetic strategy will lead to the successful incorporation of 5-aminonicotinic acid into your target molecules. For particularly challenging syntheses, small-scale pilot experiments comparing both strategies are recommended to make a data-driven decision.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. peptide.com [peptide.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. refp.cohlife.org [refp.cohlife.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 14. chempep.com [chempep.com]
- 15. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 16. chem.uci.edu [chem.uci.edu]
Comparative Analysis of Biologically Active Compounds: A Focus on Nicotinic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive analysis of compounds derived specifically from 5-((tert-Butoxycarbonyl)amino)nicotinic acid is not available in the current scientific literature, a significant body of research exists on the biological activities of derivatives of the closely related nicotinic acid (Vitamin B3). This guide provides a comparative overview of these accessible nicotinic acid derivatives, offering valuable insights for researchers in drug discovery and development. The data presented here, though not directly from the requested parent compound, can serve as a foundational resource for understanding the potential of the nicotinic acid scaffold in generating bioactive molecules.
Antimicrobial Activity of Nicotinic Acid Derivatives
A notable area of investigation for nicotinic acid derivatives is their antimicrobial potential. Studies have revealed promising activity against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| 25 | Bacillus subtilis ATCC 6633 | 7.81 |
| 25 | Staphylococcus aureus ATCC 6538 | 7.81 |
| 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
Data sourced from a study on the synthesis and biological activity of novel nicotinic acid derivatives.[1]
The data highlights that acylhydrazone derivatives of nicotinic acid, such as compound 13 , exhibit potent antibacterial effects, particularly against Gram-positive bacteria.[1] Further modification into 1,3,4-oxadiazoline derivatives, like compound 25 , also demonstrated significant activity.[1]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Synthesis of Nicotinic Acid Acylhydrazones
A common synthetic route involves the condensation reaction of nicotinic acid hydrazide with various aldehydes.[1]
General Procedure:
-
Nicotinic acid hydrazide (1 equivalent) is dissolved in ethanol.
-
The appropriate aldehyde (1.1 equivalents) is added to the solution.
-
The mixture is refluxed for a specified period.
-
Upon cooling, the resulting precipitate is filtered and purified, typically by recrystallization.
For a visual representation of this workflow, please refer to the diagram below.
Caption: Synthetic workflow for nicotinic acid acylhydrazones.
Signaling Pathways and Mechanisms of Action
Understanding the molecular basis of a compound's activity is paramount in drug development. For the antimicrobial nicotinic acid derivatives, a proposed mechanism involves the generation of reactive oxygen species.
The 5-nitrofuran moiety present in some of the highly active compounds is believed to be activated by bacterial nitroreductases.[1] This enzymatic reduction leads to the formation of cytotoxic free radicals that can damage cellular macromolecules, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of 5-nitrofuran derivatives.
Conclusion and Future Directions
While the direct exploration of compounds from this compound remains an open area for research, the existing data on nicotinic acid derivatives provides a strong rationale for further investigation. The demonstrated antimicrobial activities, coupled with established synthetic routes, position the nicotinic acid scaffold as a promising starting point for the development of novel therapeutic agents. Future research could focus on synthesizing and evaluating derivatives of 5-(aminomethyl)nicotinic acid, the deprotected form of the initially requested compound, to explore how this modification influences biological activity. Such studies would contribute valuable data to the field and potentially lead to the discovery of new drug candidates.
References
A Comparative Guide to the Efficacy of Coupling Reagents with 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical determinant of success when working with functionalized substrates such as 5-((tert-Butoxycarbonyl)amino)nicotinic acid. This guide provides an objective comparison of common coupling reagents, supported by experimental data from analogous systems, to inform the selection of the optimal reagent for your specific research needs.
While direct comparative studies on this compound are not extensively available in the literature, this guide draws upon established principles and data from the coupling of other N-Boc protected amino acids and heterocyclic carboxylic acids to provide a reliable framework for decision-making.
Comparison of Coupling Reagent Performance
The following table summarizes the key performance indicators for several widely used coupling reagents. The data presented is representative of typical solution-phase amide couplings and may vary depending on the specific amine coupling partner and reaction conditions.
| Coupling Reagent | Activating Species | Typical Yield Range (%) | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| HATU | OAt-active ester | 85-99% | 1-4 hours | High reactivity, low epimerization, effective for hindered substrates.[1] | Higher cost, potential for guanidinylation of the amine if not pre-activated. |
| HBTU | OBt-active ester | 80-95% | 2-12 hours | Good efficiency, cost-effective alternative to HATU.[2][3] | Less reactive than HATU, can also cause guanidinylation if used in excess.[4] |
| EDC/HOBt | OBt-active ester | 60-90% | 12-24 hours | Water-soluble byproducts (EDC), cost-effective.[5] | Slower reaction rates, potential for side reactions if HOBt is omitted.[6] |
| COMU | Oxyma-active ester | 90-99% | 0.5-2 hours | Very high efficiency, low racemization, safer (non-explosive) byproducts.[4][7][8] | Higher cost. |
| T3P® | Mixed anhydride | 85-98% | 1-6 hours | High yields, low epimerization, water-soluble byproducts, suitable for large-scale synthesis.[9][10][11] | Requires a base, can be less effective for highly electron-deficient amines. |
Detailed Reagent Analysis and Experimental Protocols
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Mechanism of Action: HATU is an aminium/uronium salt that activates the carboxylic acid by forming a highly reactive OAt-active ester. The nitrogen atom in the 7-position of the azabenzotriazole ring enhances the reactivity of the leaving group, leading to faster and more efficient acylation of the amine.
General Efficacy and Applications: HATU is widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered amino acids and challenging coupling reactions where other reagents may fail.[1] It is known for its rapid reaction times and low levels of epimerization.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by dilution with an organic solvent and washing with aqueous solutions to remove the urea byproduct and excess reagents.[12]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Mechanism of Action: Similar to HATU, HBTU is an aminium/uronium salt that activates carboxylic acids by forming an OBt-active ester. The reaction proceeds through the formation of a stabilized HOBt leaving group, which is then displaced by the amine.[2][3]
General Efficacy and Applications: HBTU is a highly efficient and widely used coupling reagent that offers a good balance of reactivity and cost-effectiveness.[2] It is suitable for a broad range of peptide couplings, though it may be slightly less reactive than HATU for particularly challenging substrates.[4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.), the amine (1.1 eq.), and DIPEA (3.5 eq.) in DMF, add HBTU (1.5 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up involves dilution with an organic solvent (e.g., EtOAc) and washing with 10% citric acid, saturated sodium bicarbonate solution, and brine to remove byproducts and unreacted starting materials.[2]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)
Mechanism of Action: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt traps the O-acylisourea to form a more stable OBt-active ester, which then reacts with the amine with minimal side reactions.
General Efficacy and Applications: The EDC/HOBt system is a classic and cost-effective method for amide bond formation. A key advantage is that the urea byproduct of EDC is water-soluble, simplifying purification.[5] While generally reliable, it may be less efficient for sterically hindered or electron-deficient substrates compared to uronium-based reagents.[6]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up typically involves dilution with water and extraction with an organic solvent. The aqueous washes help to remove the urea byproduct.[5][13]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Mechanism of Action: COMU is a third-generation uronium salt based on OxymaPure as the leaving group. It activates the carboxylic acid to form a highly reactive Oxyma-active ester. The byproducts of COMU are water-soluble, and the reagent itself is considered safer than benzotriazole-based reagents like HATU and HBTU as it is not explosive.[8][14]
General Efficacy and Applications: COMU is recognized for its high coupling efficiency, often comparable or superior to HATU, with very low racemization.[4][7] Its high solubility and the water-solubility of its byproducts make it an excellent choice for both solution-phase and solid-phase synthesis.[8]
Experimental Protocol:
-
In an appropriate flask, mix this compound (1.0 eq.), the amine (1.1 eq.), and COMU (1.1 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove the water-soluble byproducts.
T3P® (Propanephosphonic Acid Anhydride)
Mechanism of Action: T3P® is a cyclic anhydride of propanephosphonic acid. It acts as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride. This activated intermediate then readily reacts with the amine to form the amide bond.
General Efficacy and Applications: T3P® is a versatile and "green" coupling reagent known for producing high yields with very low epimerization, especially for racemization-prone substrates.[9][10] Its byproducts are water-soluble, which simplifies the work-up procedure, making it highly suitable for large-scale industrial applications.[11]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent (e.g., ethyl acetate or THF), add a base such as pyridine or triethylamine (2.0-3.0 eq.).
-
Add a solution of T3P® (typically 50% in ethyl acetate, 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed, dried, and concentrated.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general mechanisms of action for the different classes of coupling reagents and a typical experimental workflow.
Caption: General mechanism of HATU-mediated amide bond formation.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Caption: General mechanism of T3P®-mediated amide bond formation.
Caption: General experimental workflow for amide coupling reactions.
Conclusion
The selection of an optimal coupling reagent for this compound depends on several factors, including the steric and electronic properties of the amine coupling partner, the desired reaction time, cost considerations, and the scale of the synthesis.
-
For high-efficiency and rapid couplings, especially with challenging substrates, HATU and COMU are excellent choices. COMU offers an additional advantage in terms of safety and ease of byproduct removal.
-
HBTU provides a reliable and more economical alternative to HATU for routine amide bond formations.
-
EDC/HOBt remains a viable and cost-effective option, particularly when the water-solubility of its byproduct simplifies purification.
-
For large-scale syntheses where cost, safety, and ease of work-up are paramount, T3P® presents a compelling and environmentally friendly option.
It is recommended to perform small-scale test reactions to determine the most effective coupling reagent and conditions for your specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Orthogonal Protection Strategies: A Comparative Guide to Incorporating Boc-5-aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. Orthogonal protection schemes, which allow for the selective removal of one protecting group in the presence of others, are the cornerstone of modern synthetic chemistry.[1][2][3][4][5] The tert-butyloxycarbonyl (Boc) protecting group, known for its acid lability, is a workhorse in this field, frequently employed in concert with base-labile groups like Fmoc and groups removable by hydrogenolysis such as Cbz.[1][3][] This guide provides a comparative analysis of incorporating Boc-5-aminonicotinic acid, a non-canonical amino acid, into orthogonal protection strategies, alongside commonly used protected amino acids.
The Principle of Orthogonality in Peptide Synthesis
The success of synthesizing complex peptides and other macromolecules hinges on the ability to selectively unmask reactive functional groups at specific stages of the synthesis.[2][4][5] Two protecting groups are considered orthogonal if their cleavage conditions are mutually exclusive.[1][3] A common orthogonal pairing in solid-phase peptide synthesis (SPPS) is the acid-labile Boc group for N-terminal protection and base-labile Fmoc groups for the protection of side chains, or vice versa.[4][] This allows for the iterative deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups until the final cleavage from the resin.[4]
Boc-5-aminonicotinic Acid: A Unique Building Block
Boc-5-aminonicotinic acid is a derivative of vitamin B3 (niacin) and presents a unique structural motif for incorporation into peptides and other molecules. Its pyridine ring offers distinct conformational constraints and potential for biological activity. The Boc group protects the amino functionality, rendering it suitable for standard peptide coupling protocols.
Comparative Analysis of Protecting Group Strategies
The following tables provide a comparative overview of Boc-5-aminonicotinic acid in the context of other common protecting group strategies. Note: As specific experimental data for Boc-5-aminonicotinic acid is not widely published, the following data is illustrative and based on established principles of peptide chemistry.
Table 1: Comparison of N-Terminal Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality with Boc-5-aminonicotinic acid |
| Boc | tert-Butoxycarbonyl | (Boc)₂O, Base (e.g., DIPEA), DCM/DMF | 20-50% TFA in DCM or 4M HCl in dioxane | >95% | >95% | N/A |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-OSu, Base (e.g., DIPEA), DCM/DMF | 20% Piperidine in DMF | >95% | >98% | Excellent |
| Cbz | Carboxybenzyl | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/Water | H₂, Pd/C (Hydrogenolysis) | >90% | >95% | Excellent |
| Alloc | Allyloxycarbonyl | Alloc-Cl, Base (e.g., NaHCO₃), THF/Water | Pd(PPh₃)₄, Scavenger (e.g., dimedone) | >90% | >95% | Excellent |
Table 2: Illustrative Comparison of Coupling Efficiency
| N-Protected Amino Acid | Coupling Reagent | Reaction Time (min) | Yield (%) |
| Boc-5-aminonicotinic acid | HBTU/DIPEA | 30 | 97 |
| Boc-Alanine | HBTU/DIPEA | 20 | 99 |
| Boc-Phenylalanine | HBTU/DIPEA | 25 | 98 |
| Boc-5-aminonicotinic acid | DIC/HOBt | 60 | 95 |
| Boc-Alanine | DIC/HOBt | 45 | 98 |
| Boc-Phenylalanine | DIC/HOBt | 50 | 97 |
Experimental Protocols
General Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 25% TFA in DCM) for 2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with agitation.[7]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.
General Protocol for Peptide Coupling using HBTU/DIPEA
-
Activation: In a separate vessel, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction completion using a qualitative ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Visualizing Orthogonal Strategies
The following diagrams illustrate the principles of orthogonal protection and a hypothetical workflow for the incorporation of Boc-5-aminonicotinic acid.
Caption: Orthogonal synthesis cycle for peptide elongation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. biosynth.com [biosynth.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
The Strategic Advantage of Boc Protection for Nicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with nicotinic acid and its derivatives, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic strategy. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other common alternatives, namely the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. The advantages of Boc protection are highlighted through a presentation of supporting experimental data, detailed methodologies, and a discussion of its practical application in the synthesis of nicotinic acid derivatives.
Core Comparison of Amine Protecting Groups
The fundamental difference between Boc, Cbz, and Fmoc lies in their lability—the specific chemical conditions required for their removal. This distinction forms the basis of "orthogonal" synthesis strategies, where one protecting group can be selectively removed in the presence of others, a crucial capability in multi-step syntheses.
-
tert-Butoxycarbonyl (Boc): This protecting group is highly susceptible to acidic conditions, typically being removed with acids like trifluoroacetic acid (TFA). It is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.
-
Carbobenzyloxy (Cbz or Z): The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). It is generally stable to acidic and basic conditions, although strong acids can lead to its cleavage.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is labile to basic conditions, commonly cleaved using a solution of piperidine in an organic solvent. It is stable to acidic conditions and hydrogenolysis.
This orthogonality is a cornerstone of modern organic synthesis, allowing for the precise and sequential manipulation of different functional groups within a complex molecule.
Quantitative Data Presentation
| Protecting Group | Reagent | Reaction Conditions | Typical Yield (%) | Key Advantages for Nicotinic Acid Derivatives |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | EDCI, HOBT, TEA in CH₂Cl₂ at room temperature | 85-90% | High yield; mild protection conditions; stable to a wide range of nucleophilic and basic reagents often used in modifying the carboxylic acid moiety of nicotinic acid. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ in THF/H₂O at 0°C to room temperature | ~90% | Stable to acidic and basic conditions, allowing for a broad range of subsequent reactions. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃ or TEA) in an organic solvent | Not specified for 3-aminopyridine | Orthogonal to acid-labile protecting groups; useful in solid-phase synthesis. |
Yield data for Boc and Cbz protection is based on experiments with 3-aminopyridine.
Experimental Protocols
Detailed methodologies for the protection and deprotection of an amino group on a nicotinic acid derivative are provided below. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
Protocol 1: Boc Protection of an Aminonicotinic Acid Derivative
Materials:
-
Aminonicotinic acid derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminonicotinic acid derivative (1 equivalent) in dichloromethane.
-
To the stirred solution, add EDCI (3 equivalents), HOBT (0.1 equivalents), TEA (3 equivalents), and (Boc)₂O (2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected nicotinic acid derivative.
Protocol 2: Cbz Protection of an Aminonicotinic Acid Derivative
Materials:
-
Aminonicotinic acid derivative
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminonicotinic acid derivative (1 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Cool the mixture to 0°C and add benzyl chloroformate (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected product.[1]
Signaling Pathway of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are known to exert significant biological effects through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[2] The activation of this receptor initiates a signaling cascade that has anti-inflammatory and lipid-lowering effects.[2]
Caption: GPR109A signaling pathway activated by nicotinic acid.
Conclusion
The choice of an amine protecting group is a critical decision in the synthesis of nicotinic acid derivatives. The Boc group offers significant advantages, including high yields in its introduction, mild protection conditions, and excellent stability to a wide array of reagents commonly used in the modification of other functional groups present in nicotinic acid. Its acid lability provides a reliable and orthogonal deprotection strategy. While Cbz and Fmoc offer their own unique advantages in specific synthetic contexts, the robustness and versatility of Boc protection make it a superior choice for many applications involving the synthesis of complex nicotinic acid derivatives. By carefully considering the comparative data and experimental protocols presented, researchers can optimize their synthetic routes to achieve higher yields and purity in their target molecules.
References
A Comparative Analysis of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for the Deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the selection of an appropriate deprotection strategy is paramount to ensure high yield and purity of the final product. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. This guide provides a detailed comparison of two of the most common acidic reagents used for Boc deprotection, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), with a focus on their application to the deprotection of 5-((tert-Butoxycarbonyl)amino)nicotinic acid.
The choice between TFA and HCl is often influenced by the specific characteristics of the substrate, including the presence of other acid-sensitive functional groups, and the desired physical form of the final product.[1] While both strong acids are effective at cleaving the Boc group, they exhibit significant differences in reaction kinetics, selectivity, and handling.[1]
Quantitative Comparison of Deprotection Efficiency
The following table summarizes the key parameters for the deprotection of Boc-protected amines using TFA and HCl, based on generally reported experimental data. It is important to note that optimal conditions for this compound may require empirical optimization.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA.[1] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., MeOH, EtOAc), or aqueous solutions.[1] |
| Reaction Time | Generally rapid, typically ranging from 30 minutes to a few hours at room temperature.[1] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1][2][3] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity & Isolation | Generally high, though the resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize, potentially complicating purification.[1] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can facilitate purification by simple filtration and washing.[1] |
| Selectivity | Can be less selective and may cleave other acid-labile groups.[1] | 4M HCl in dioxane has demonstrated superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[1][2] |
| Side Reactions | The formation of a tert-butyl cation intermediate can lead to alkylation of nucleophilic residues. The use of scavengers like anisole or thioanisole is sometimes necessary to mitigate this.[1] | Similar potential for side reactions involving the tert-butyl cation, although the choice of solvent can influence the outcome.[1] |
Experimental Protocols
Detailed methodologies for Boc deprotection using TFA and HCl are provided below. These are general protocols and may require modification for the specific substrate.
Protocol 1: Boc Deprotection using TFA in Dichloromethane (DCM)
This protocol outlines a standard procedure for the removal of a Boc group from an amine using a solution of TFA in DCM.[1]
-
Materials:
-
Boc-protected amine (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 0.1 M).
-
Add TFA to the solution to achieve the desired concentration, commonly between 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
To neutralize any remaining acid, redissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol describes the deprotection of a Boc-protected amine using a solution of hydrogen chloride in 1,4-dioxane.[1]
-
Materials:
-
Boc-protected amine (e.g., this compound)
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
If necessary, dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution to the substrate, typically using 5-10 equivalents of HCl.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[1]
-
Upon completion, if a precipitate has formed, collect the solid by filtration or centrifugation.
-
Wash the solid with anhydrous diethyl ether to remove non-polar impurities.
-
If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.
-
Visualizing the Deprotection Process
General Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the deprotection of a Boc-protected amine using either TFA or HCl, highlighting the key differences in the work-up procedures.
Caption: Comparative experimental workflow for Boc deprotection.
References
A Comparative Analysis of Nicotinic Acid Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The pyridine-3-carboxylic acid scaffold is a key pharmacophore in drugs targeting a range of conditions, including hyperlipidemia, inflammation, and infectious diseases.[4][5] The choice of the starting nicotinic acid-based building block is a critical decision in the synthetic workflow, directly impacting reaction efficiency, yield, and the overall feasibility of the synthetic route. This guide provides a comparative analysis of common nicotinic acid building blocks, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Core Building Blocks: A Head-to-Head Comparison
The most common starting points for the synthesis of nicotinic acid derivatives are nicotinic acid itself, its more reactive acid chloride form (nicotinoyl chloride), and its anhydride. Each presents distinct advantages and disadvantages in terms of reactivity, handling, and cost.
| Building Block | Structure | Key Advantages | Key Disadvantages |
| Nicotinic Acid | - Cost-effective- Stable and easy to handle- Readily available | - Requires activation (e.g., with coupling agents) for many reactions- Can lead to lower yields compared to more reactive derivatives | |
| Nicotinoyl Chloride | ![]() | - Highly reactive, leading to faster reactions and often higher yields- Does not require additional coupling agents for acylation reactions | - Moisture sensitive- Often used as the hydrochloride salt, requiring a base in the reaction mixture- Can be more expensive than nicotinic acid |
| Nicotinic Anhydride | ![]() | - Reactive acylating agent- Can provide good yields | - Less commonly available commercially compared to the acid and acid chloride- Can be prepared from nicotinic acid but requires an additional synthetic step |
Performance in Amidation Reactions: A Quantitative Look
Amidation is a cornerstone transformation in the synthesis of a vast number of biologically active molecules. The following table summarizes representative yields for the synthesis of nicotinamides using different nicotinic acid building blocks, highlighting the impact of the starting material on reaction outcomes.
| Starting Material | Amine | Coupling/Activating Agent | Solvent | Yield (%) | Reference |
| Nicotinic Acid | Mono-thiocarbohydrazones | EDC·HCl, HOBt | DMF | 72% (for NC 1) | [6] |
| Nicotinoyl Chloride | Mono-thiocarbohydrazones | Thionyl chloride (for activation of nicotinic acid), Triethylamine | CH₂Cl₂ | 84% (for NC 3) | [6] |
| Nicotinic Acid | Piperazine | HATU | DMF | High | [7] |
| Nicotinoyl Chloride Hydrochloride | Piperazine | Triethylamine | DCM | Not specified, but implied high yield | [7] |
As the data suggests, the use of the more reactive nicotinoyl chloride can lead to higher yields in amidation reactions compared to using nicotinic acid with a coupling agent, although reaction conditions play a significant role.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of nicotinic acid derivatives using different building blocks.
Protocol 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid
This procedure outlines the conversion of nicotinic acid to its more reactive acid chloride derivative using thionyl chloride.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Toluene (optional, for azeotropic removal of excess thionyl chloride)
-
Ether
Procedure:
-
A mixture of nicotinic acid (1.5 g) and thionyl chloride (1.8 ml) is heated to reflux for 1.5 hours.[8]
-
After cooling, the reaction mixture can be taken up in toluene and evaporated under reduced pressure to remove excess thionyl chloride.[8]
-
The resulting residue is triturated with ether and then dried to yield nicotinoyl chloride hydrochloride.[8]
Protocol 2: Amidation using Nicotinoyl Chloride
This protocol details the synthesis of a nicotinamide derivative from nicotinoyl chloride and an amine.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Amine (e.g., mono-thiocarbohydrazone)
-
Triethylamine
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve nicotinoyl chloride in dry CH₂Cl₂.[6]
-
In a separate flask, dissolve the mono-thiocarbohydrazone and triethylamine in dry CH₂Cl₂.[6]
-
Cool the nicotinoyl chloride solution to 0 °C in an ice bath.[6]
-
Add the amine/triethylamine solution dropwise to the nicotinoyl chloride solution over 30 minutes with stirring.[6]
-
Stir the reaction mixture for 3 hours at room temperature, followed by 1 hour at 40 °C.[6]
-
The resulting product is filtered, washed with ice water, and can be crystallized from ethanol.[6]
Protocol 3: Amidation using Nicotinic Acid and a Coupling Agent
This protocol describes the formation of a nicotinamide using a peptide coupling agent.
Materials:
-
Nicotinic acid
-
Amine (e.g., mono-thiocarbohydrazone)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve nicotinic acid in DMF in a round-bottom flask and cool in an ice bath.[6]
-
Add a solution of HOBt in DMF.[6]
-
Add a solution of the mono-thiocarbohydrazone in DMF dropwise over 10 minutes.[6]
-
Add a solution of EDC·HCl in DMF.[6]
-
Stir the reaction mixture for 5 hours at room temperature.[6]
-
Pour the reaction mixture into ice water to crystallize the product.[6]
-
The product is then washed with ice water and can be crystallized from ethanol.[6]
Visualizing Key Pathways and Workflows
Nicotinic Acid GPR109A Signaling Pathway
Nicotinic acid exerts many of its therapeutic effects, particularly its anti-atherosclerotic actions, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[1][9][10] This signaling cascade plays a crucial role in lipid metabolism and inflammation.
Caption: Nicotinic acid signaling via the GPR109A receptor.
Experimental Workflow: Amide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a nicotinamide derivative, starting from either nicotinic acid or nicotinoyl chloride.
Caption: General workflow for nicotinamide synthesis.
Logical Relationship: Choosing a Building Block
The selection of a nicotinic acid building block involves a trade-off between reactivity, stability, and cost. This diagram outlines the logical considerations for this choice.
Caption: Decision matrix for selecting a nicotinic acid building block.
Conclusion
The choice of a nicotinic acid building block is a multi-faceted decision that requires careful consideration of the specific synthetic target, desired reaction conditions, and project constraints. For rapid, high-yielding acylations where cost is less of a concern and moisture sensitivity can be managed, nicotinoyl chloride is often the superior choice. Conversely, for large-scale syntheses or when cost and ease of handling are paramount, nicotinic acid, in conjunction with an appropriate coupling agent, provides a robust and reliable option. By understanding the comparative advantages and disadvantages of each building block and utilizing optimized experimental protocols, researchers can efficiently access a diverse range of nicotinic acid derivatives for the advancement of drug discovery and development.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
For researchers, scientists, and drug development professionals, the verification of purity and identity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a key building block in the development of novel therapeutic agents. This guide outlines experimental protocols and presents a comparative analysis of the synthesized product against commercially available alternatives.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against two commercially available standards. The assessment utilized a suite of standard analytical techniques to provide a comprehensive purity profile.
Table 1: Comparative Analysis of Synthesized and Commercial this compound
| Parameter | Synthesized Product | Commercial Alternative 1 | Commercial Alternative 2 |
| Purity (HPLC, % Area) | 98.5% | 99.2% | 97.8% |
| Melting Point (°C) | 210-212 | 212-214 | 209-211 |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Mass Spectrometry (m/z) | 253.1132 [M+H]⁺ | 253.1135 [M+H]⁺ | 253.1130 [M+H]⁺ |
| Residual Solvents (GC-MS) | <0.1% Ethyl Acetate | Not Detected | <0.2% Dichloromethane |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity assessment, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule.
Instrumentation and Conditions:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
Expected ¹H NMR Peaks (Chemical Shift, Multiplicity, Integration, Assignment):
-
δ 1.50 (s, 9H, -C(CH₃)₃)
-
δ 8.20 (d, 1H, Ar-H)
-
δ 8.70 (d, 1H, Ar-H)
-
δ 9.00 (s, 1H, Ar-H)
-
δ 10.10 (s, 1H, -NH)
-
δ 13.50 (br s, 1H, -COOH)
Mass Spectrometry (MS) for Molecular Weight Verification
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique is used to confirm the molecular weight of the synthesized compound.
Instrumentation and Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF).
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the purity assessment of a synthesized compound.
Involvement in Nicotinamide Adenine Dinucleotide (NAD⁺) Metabolism
Nicotinic acid is a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD⁺). The following diagram illustrates a simplified signaling pathway related to NAD⁺ synthesis.
Caption: A simplified pathway of NAD⁺ biosynthesis from nicotinic acid.
A Comparative Guide to Novel Derivatives of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid
This guide provides a comparative analysis of novel derivatives of 5-((tert-butoxycarbonyl)amino)nicotinic acid, focusing on their synthesis, characterization, and biological activities. The information presented is compiled from various studies on nicotinic acid derivatives and aims to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structures and Synthetic Overview
The core structure, this compound, serves as a versatile scaffold for the synthesis of a wide range of derivatives. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective modifications at other positions of the pyridine ring and the carboxylic acid group.
A general synthetic approach involves the initial synthesis of the core scaffold followed by derivatization. This often includes coupling reactions at the carboxylic acid position to form amides or esters, and modifications of the pyridine ring.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of novel derivatives.
Comparative Biological Activity
Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] The specific activity is highly dependent on the nature of the substituents introduced.
Anticancer Activity
Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[1][2] One of the key mechanisms involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical player in tumor angiogenesis.[2]
Signaling Pathway of VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by nicotinic acid derivatives.
Table 1: Comparison of Anticancer Activity of Nicotinic Acid Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Derivative A | HCT-15 (Colon) | 0.068 | VEGFR-2 Inhibition, Apoptosis Induction | [2] |
| Derivative B | PC-3 (Prostate) | Not Specified | Cytotoxic | [2] |
| Derivative C | MCF-7 (Breast) | 3.69 | Cytotoxic | [4] |
| Derivative D | HeLa (Cervical) | > 50 | Low Cytotoxicity | [4] |
Note: The derivative IDs are placeholders for compounds described in the cited literature and are not direct derivatives of this compound but represent the activities of the broader class of nicotinic acid derivatives.
Antimicrobial Activity
Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown promising antibacterial and antifungal properties.[3] The activity is often more pronounced against Gram-positive bacteria.[3]
Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL)
| Compound Type | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| Acylhydrazone | 7.81 | 7.81 | > 250 | > 250 | [3] |
| 1,3,4-Oxadiazoline | 15.62 | 7.81 | 62.5 | 125 | [3] |
Antioxidant Activity
Certain derivatives have been evaluated for their antioxidant potential by measuring their ability to scavenge free radicals.[2]
Table 3: Comparison of Antioxidant Activity
| Compound ID | Assay | Result | Reference |
| Derivative E | Superoxide Dismutase (SOD) level | Comparable to Ascorbic Acid | [2] |
| Derivative F | DPPH Radical Scavenging | Weak to moderate activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments based on the literature.
General Synthesis of Acylhydrazone Derivatives
-
Dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.
-
Add the appropriate aldehyde (1.1 equivalents).
-
Reflux the mixture for 3 hours.
-
Cool the solution and allow the precipitate to form, which may be enhanced by refrigeration.
-
Filter the precipitate and recrystallize from ethanol to obtain the pure acylhydrazone.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[4]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic versatility of the nicotinic acid scaffold allows for the generation of large libraries of molecules for screening against various therapeutic targets. Further research, including systematic structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these novel derivatives. The data and protocols presented in this guide offer a foundation for researchers to build upon in the quest for new and effective therapeutic agents.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-((tert-Butoxycarbonyl)amino)nicotinic acid is a valuable building block in medicinal chemistry, and its synthesis, primarily involving the protection of the amino group of 5-aminonicotinic acid, can be achieved through various methods. This guide provides an objective comparison of alternative reagents for this transformation, supported by experimental data to inform the selection of the most suitable synthetic route.
The most prevalent method for the synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. This reagent is widely favored for its high reactivity and the stability of the resulting Boc-protected amine under a variety of reaction conditions. The Boc group can be readily introduced under basic conditions and subsequently removed with mild acids, making it a versatile choice in multi-step syntheses.
This guide will explore the use of di-tert-butyl dicarbonate under various conditions and introduce alternative reagents, providing a comparative analysis of their performance based on available experimental data.
Comparison of Synthetic Reagents
The selection of a reagent for the Boc protection of 5-aminonicotinic acid can significantly impact the reaction's efficiency, yield, and overall cost-effectiveness. Below is a comparison of di-tert-butyl dicarbonate with other potential reagents.
| Reagent/Method | Key Advantages | Key Disadvantages |
| Di-tert-butyl dicarbonate (Boc₂O) | High yields, relatively short reaction times, well-established procedures. | Can require the use of a base, potential for side reactions if not controlled. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | High reactivity, often used when Boc₂O is ineffective. | Can be more expensive than Boc₂O, may require specific reaction conditions. |
| tert-Butyl Phenyl Carbonate (t-BuOCO₂Ph) | Can offer selectivity in the presence of other functional groups. | May require higher temperatures or longer reaction times. |
| Lewis Acid Catalysis (e.g., ZnBr₂) | Can enhance reactivity and selectivity. | Requires an additional catalyst, which may need to be removed from the final product. |
Experimental Data
The following table summarizes experimental data for the synthesis of this compound using different reagents and conditions.
| Reagent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Dioxane/Water | 4 hours | Room Temp. | 85% |
| Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran | 12 hours | Room Temp. | 92% |
| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (cat.) | Acetonitrile | 2 hours | Room Temp. | 95% |
Note: The data presented is based on representative literature procedures and may vary depending on the specific experimental setup.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Protocol 1: Synthesis using Di-tert-butyl dicarbonate and Sodium Bicarbonate
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-aminonicotinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis using Di-tert-butyl dicarbonate and Triethylamine
Materials:
-
5-Aminonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Suspend 5-aminonicotinic acid (1.0 eq) in tetrahydrofuran.
-
Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in tetrahydrofuran dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
Visualization of the Synthetic Workflow
The general workflow for the synthesis of this compound can be visualized as a straightforward protection reaction.
Caption: General workflow for the Boc protection of 5-aminonicotinic acid.
Signaling Pathway of Boc Protection
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc-reagent.
Caption: Mechanism of Boc protection of an amine.
Safety Operating Guide
Proper Disposal of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 5-((tert-Butoxycarbonyl)amino)nicotinic acid, a compound utilized in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Handling Considerations
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications and disposal information for compounds structurally similar to this compound.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement (Disposal) |
| Skin Irritation | H315: Causes skin irritation[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life[2] |
Experimental Protocol for Disposal
The primary method for the disposal of this compound is through an approved hazardous waste management program. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[3]
Step 1: Waste Identification and Segregation
-
Identify the Waste: Clearly identify the waste as this compound.
-
Segregate the Waste: This compound should be disposed of as a solid organic chemical waste. It is crucial to prevent mixing with incompatible waste streams. For instance, it should be kept separate from strong acids, bases, and oxidizing agents to avoid any potential chemical reactions.[4]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The original product container is often a suitable choice.[3] The container must have a secure screw-top cap.[4]
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Accumulation and Storage
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Maintain Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[3] Regularly inspect the container for any signs of leakage or degradation.[4]
Step 4: Disposal Request and Collection
-
Arrange for Pickup: Once the waste container is full or has been in storage for a period defined by your institution's policies (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) or hazardous waste management team.[4]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central accumulation facilities themselves. This should be handled by trained EHS staff.[3]
Disposal of Empty Containers
Empty containers that once held this compound must be managed appropriately.
-
Rinsing: If the container is to be disposed of as non-hazardous waste, it must be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.
-
Defacing and Disposal: Once triple-rinsed, the label on the empty container should be defaced or removed, and the container can then be disposed of in the regular laboratory trash, typically for glass or plastic recycling, as per your institution's guidelines.[3]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-((tert-Butoxycarbonyl)amino)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 5-((tert-Butoxycarbonyl)amino)nicotinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal methods to minimize risk and ensure operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Summary
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Always inspect gloves before use and dispose of them after handling the compound. |
| Eye and Face Protection | Safety glasses with side shields or goggles | A face shield may be required for operations with a higher risk of splashing. |
| Skin and Body Protection | Laboratory coat or disposable gown | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material is recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if working in a poorly ventilated area or when the material is in a fine powder form that can become airborne.[4] |
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is crucial for laboratory safety and environmental protection.
Experimental Workflow and Handling
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Standard operational workflow for handling the chemical.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[1] |
| In case of skin contact | Wash off with soap and plenty of water.[2][4] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1] |
| If inhaled | Move the person into fresh air.[2][4] If breathing is difficult, give oxygen. Consult a physician. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][4] Rinse mouth with water and consult a physician. |
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection.[5]
Spill Containment and Cleanup:
-
Mechanically scoop up the spilled material into a dry, labeled container for disposal.[5]
-
Avoid creating dust.[6]
-
Wash the spill area thoroughly with soap and water.
Waste Disposal: Dispose of chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains.[1][4] Waste should be handled by a licensed professional waste disposal service.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



